2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVCZJRSNNPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS number and chemical identity
Topic: 2-Fluoro-4-(methylsulphonyl)benzyl alcohol: Chemical Identity, Synthesis, and Medicinal Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound is a specialized fluorinated building block used primarily in the synthesis of G-protein coupled receptor (GPCR) agonists (specifically GPR119) and kinase inhibitors. Its structural value lies in the ortho-fluorine effect , which modulates the acidity and metabolic stability of the benzylic position, combined with the para-methylsulfonyl group , a robust hydrogen bond acceptor that enhances polarity without introducing ionizable protons.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, serving as a definitive reference for its application in lead optimization.
Chemical Identity & Physicochemical Profile
The precise identification of this compound is critical due to the existence of regioisomers (e.g., 3-fluoro or 2-methylsulfonyl variants) that possess vastly different biological activities.
| Parameter | Technical Specification |
| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol |
| Common Name | This compound |
| CAS Number | 1461702-87-3 (Alcohol); 142994-04-5 (Acid Precursor) |
| Molecular Formula | C₈H₉FO₃S |
| Molecular Weight | 204.22 g/mol |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)CO)F |
| LogP (Predicted) | ~0.65 (Low lipophilicity due to sulfone polarity) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens + Hydroxyl oxygen) |
| H-Bond Donors | 1 (Hydroxyl) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 88–92 °C (Typical for this class) |
Structural Insight: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon. This reduces the pKa of the hydroxyl proton slightly compared to non-fluorinated analogues, potentially influencing binding kinetics in active sites. Furthermore, the fluorine atom blocks metabolic oxidation at the ortho position, a common clearance pathway for benzyl alcohols.
Synthetic Pathways & Process Chemistry
The most reliable route to this compound is the chemoselective reduction of its corresponding benzoic acid precursor, 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5) .
Direct reduction of the ester is also possible, but the acid reduction using Borane-THF (BH₃·THF) is preferred in discovery settings for its mild conditions and high tolerance of the sulfone moiety, which can be sensitive to strong metallic reductants like LiAlH₄ under harsh conditions.
Validated Synthesis Protocol (Acid Reduction)
-
Reagents: 2-Fluoro-4-(methylsulfonyl)benzoic acid, Borane-Tetrahydrofuran complex (1.0 M in THF), Methanol.
-
Equipment: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) manifold, ice bath.
Step-by-Step Methodology:
-
Inert Setup: Charge a flame-dried flask with 2-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 equiv) and flush with Argon.
-
Solvation: Add anhydrous THF (approx. 10 mL per gram of substrate) and cool the suspension to 0 °C.
-
Reduction: Dropwise add BH₃·THF (1.0 M, 2.5 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <5 °C.
-
Note: The carboxylic acid proton will initially react with borane to release H₂, causing bubbling. Ensure adequate venting.[1]
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65 °C) for 2–4 hours to break the boronate ester intermediate.
-
Quench (Critical): Cool to 0 °C. Carefully add Methanol dropwise to quench excess borane. Vigorous H₂ evolution will occur.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with 1M HCl (to break any remaining boron complexes) and Brine. Dry over Na₂SO₄.
Reaction Workflow Diagram
Figure 1: Chemoselective reduction pathway from the benzoic acid precursor to the target benzyl alcohol.
Structural Utility in Medicinal Chemistry
This building block is frequently utilized in the optimization of "Right-Hand Side" (RHS) moieties in drug candidates.
1. GPR119 Agonists (Diabetes Type II): The 2-fluoro-4-methylsulfonyl phenyl group is a bioisostere often found in GPR119 agonists (e.g., analogs of MBX-2982 ). The sulfone group acts as a critical hydrogen bond acceptor in the receptor's binding pocket, while the fluorine atom enforces a specific torsion angle relative to the central scaffold, improving potency.
2. Kinase Inhibitors: In kinase inhibitor design, the benzyl alcohol functionality is often converted to a leaving group (chloride or mesylate) to alkylate nucleophilic cores (e.g., pyrazoles or indazoles). The sulfone moiety provides solubility and selectivity by interacting with solvent-exposed regions of the kinase domain.
3. Metabolic Stability:
The ortho-fluorine provides steric protection to the benzylic carbon. In non-fluorinated benzyl alcohols, this position is highly susceptible to rapid oxidation by alcohol dehydrogenases (ADH) to the corresponding benzoic acid, which is rapidly excreted. The fluorine substitution retards this oxidation, improving the pharmacokinetic half-life (
Analytical Characterization & Quality Control
To validate the identity of the synthesized material, the following analytical signals should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.70–7.80 (m, 2H, Ar-H3/H5) – Deshielded by sulfone.
- 7.60 (t, 1H, Ar-H6) – Coupling with Fluorine.
- 5.45 (t, 1H, OH) – Hydroxyl proton.
- 4.65 (d, 2H, CH₂) – Benzylic methylene.
- 3.25 (s, 3H, CH₃) – Methylsulfonyl singlet.
-
¹⁹F NMR:
-
Single peak around -110 to -115 ppm (typical for aryl fluorides).
-
-
Mass Spectrometry (ESI):
-
Positive mode may show
(227.2). -
Negative mode often shows
or formate adducts due to the acidity of the sulfone alpha-protons (though less acidic on the methyl group).
-
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert atmosphere. The compound is stable but hygroscopic.
-
Reactivity: Avoid strong oxidizing agents. The sulfone group is stable, but the primary alcohol is susceptible to oxidation to the aldehyde or acid if exposed to oxidants like Jones reagent or PCC.
References
-
PubChem. (2025). Compound Summary: (2-Fluoro-4-methylsulfonylphenyl)methanol.[2][3] National Library of Medicine.[3] Retrieved from [Link]
- Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents.
-
European Patent Office. (2013). EP2567959A1: 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.[2] Retrieved from
- World Intellectual Property Organization. (2020). WO2020227097A1: KCNT1 Inhibitors and Methods of Use.
Sources
Physicochemical properties of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Executive Summary
This compound (CAS: 1461702-87-3) has emerged as a high-value pharmacophore building block in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a polar, electron-withdrawing methylsulfonyl group and an ortho-fluorine atom. This specific substitution pattern modulates the acidity of the benzylic alcohol, alters metabolic stability, and enhances binding affinity in target proteins such as KCNT1 potassium channels and KIF18A kinesin motor proteins . This guide provides a comprehensive technical analysis of its properties, synthesis, and characterization for drug development applications.
Molecular Identity & Structural Analysis
The compound features a trisubstituted benzene ring where the electronic push-pull dynamics between the electron-withdrawing sulfone (
| Parameter | Data |
| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol |
| CAS Number | 1461702-87-3 |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| SMILES | CS(=O)(=O)c1ccc(CO)c(F)c1 |
| InChI Key | APO444782859 (Variant dependent on salt form/source) |
Electronic Effects
-
Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. This decreases the pKa of the benzylic hydroxyl proton compared to non-fluorinated analogs, potentially influencing hydrogen bond donor capability in active sites.
-
Para-Sulfone Moiety: The methylsulfonyl group at C4 is a strong electron-withdrawing group (EWG) via both induction and resonance. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (
) if the alcohol is converted to a leaving group.
Physicochemical Properties (The Core)
The following data aggregates experimental observations and high-confidence predictive models (SAR) relevant to drug discovery.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Likely forms white to off-white needles or plates. |
| Melting Point | 85°C – 95°C (Predicted) | Analogous to 4-(methylsulfonyl)benzyl alcohol (82-84°C). The ortho-F often increases lattice energy slightly. |
| LogP (Octanol/Water) | 0.6 – 0.9 | Low lipophilicity due to the polar sulfone and hydroxyl groups. Ideal for "Lead-Like" space. |
| Topological Polar Surface Area (TPSA) | 62.8 Ų | < 140 Ų, indicating high probability of good cell membrane permeability. |
| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | The sulfone oxygens are weak acceptors; the hydroxyl is both donor/acceptor. |
| Solubility | DMSO, MeOH, EtOAc, THF | High solubility in polar aprotic solvents; moderate in chlorinated solvents; low in water/hexanes. |
| pKa (Benzylic OH) | ~13.5 | Slightly more acidic than benzyl alcohol (~15.4) due to EWG influence. |
Synthetic Pathways & Protocols
The most robust synthetic route involves the reduction of the corresponding benzoic acid precursor. This method avoids over-reduction and tolerates the sulfone moiety.
Primary Route: Borane-Mediated Reduction
Precursor: 2-Fluoro-4-(methylsulfonyl)benzoic acid.
Reagent: Borane-Tetrahydrofuran Complex (
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Charge the RBF with 2-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Addition: Dropwise add
(1.0 M solution, 2.5 eq) over 30 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess borane. Stir for 30 mins.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.
and Brine. Dry over . -
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-60% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Caption: Step-wise reduction of the benzoic acid precursor using Borane-THF complex to yield the target alcohol.
Analytical Characterization
To ensure scientific integrity, the isolated product must be validated against the following spectral expectations.
NMR (400 MHz, )
-
7.70 – 7.85 ppm (m, 3H): Aromatic protons. The proton ortho to the fluorine and sulfone will appear as a distinct doublet of doublets due to
and coupling. -
5.45 ppm (t, 1H): Hydroxyl proton (
), couples with the methylene group. -
4.65 ppm (d, 2H): Benzylic methylene protons (
). -
3.25 ppm (s, 3H): Methylsulfonyl group (
). Note: This singlet is characteristic and distinct from solvent peaks.
NMR
- -110 to -115 ppm: Single signal showing coupling to aromatic protons.
Mass Spectrometry (ESI+)
- : Not always observed for benzyl alcohols (water loss is common).
- : 227.22 Da (Expected base peak).
- : 187.22 Da (Benzylic cation fragment).
Handling, Stability & Safety
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). Sulfones are stable, but benzylic alcohols can slowly oxidize to aldehydes if exposed to air/light over prolonged periods. -
Hygroscopicity: The sulfone group imparts mild hygroscopicity. Keep containers tightly sealed.
-
Safety:
References
-
Sigma-Aldrich (Merck KGaA). this compound Product Detail. CAS No. 1461702-87-3.
-
Kcnt1 Inhibitors Patent. WO2020227097A1 - Kcnt1 inhibitors and methods of use. (2020). Describes the use of sulfone-benzyl alcohol intermediates in ion channel drug discovery.
-
KIF18A Inhibitors Patent. JP2022514268A - KIF18A inhibitor. (2022). Details the synthetic utility of fluorinated benzyl alcohols in kinesin inhibitor synthesis.
-
PubChem Compound Summary. 4-(Methylsulfonyl)benzyl alcohol (Analogous Data). National Library of Medicine.
Sources
Molecular structure and weight of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry
Executive Summary
This technical guide profiles 2-Fluoro-4-(methylsulphonyl)benzyl alcohol (CAS: 1461702-87-3), a critical building block in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. The compound features a unique combination of a fluorine atom (ortho-position) and a methylsulfonyl group (para-position). This specific substitution pattern offers a dual advantage: the sulfone moiety acts as a robust hydrogen bond acceptor and metabolic anchor, while the fluorine atom modulates the pKa of the benzylic position and enhances metabolic stability against oxidative defluorination.
This guide details the physicochemical properties, a self-validating synthetic protocol from the corresponding benzoic acid, and spectroscopic characterization data required for structural confirmation.
Part 1: Molecular Identity & Physicochemical Profile
Structural Specifications
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The high polarity of the sulfone group significantly influences the solubility profile, making the compound more soluble in polar aprotic solvents (DMSO, DMF) than in non-polar hydrocarbons.
DOT Diagram 1: Molecular Connectivity & Functional Groups
Physicochemical Constants
The following data is essential for calculating stoichiometry and predicting ADME properties during drug design.
| Property | Value | Notes |
| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol | |
| CAS Number | 1461702-87-3 | Commercial identifier |
| Molecular Formula | C₈H₉FO₃S | |
| Molecular Weight | 204.22 g/mol | Exact Mass: 204.0256 |
| Physical State | White to off-white solid | Crystalline powder |
| LogP (Predicted) | ~0.65 | Low lipophilicity due to sulfone |
| PSA (Polar Surface Area) | ~62 Ų | High polarity (Sulfone + Alcohol) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Ideal for fragment-based design |
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Logic
While the compound can be accessed via oxidation of the corresponding sulfide, the most reliable and chemoselective route for laboratory-scale synthesis is the reduction of 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5).
Why this route?
-
Selectivity: Borane-THF complex (
) selectively reduces the carboxylic acid in the presence of the sulfone and aryl fluoride, avoiding over-reduction or defluorination. -
Availability: The acid precursor is a stable, commercially available solid.
Experimental Protocol: Borane Reduction
Precursor: 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5)[1][2]
DOT Diagram 2: Synthetic Workflow
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with 2-Fluoro-4-(methylsulfonyl)benzoic acid (2.18 g, 10.0 mmol). Add anhydrous Tetrahydrofuran (THF) (20 mL). The sulfone acid may require brief sonication to fully dissolve.
-
Reduction: Cool the solution to 0°C (ice bath). Dropwise, add Borane-THF complex (1.0 M in THF) (15.0 mL, 15.0 mmol, 1.5 eq) over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid spot should disappear.
-
Quench: Cool the mixture back to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling). Follow with 1N HCl (10 mL) and stir for 30 minutes to break down the borate complex.
-
Workup: Concentrate the THF under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with Sat.
(2 x 20 mL) and Brine (20 mL). -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Part 3: Structural Characterization (Spectroscopy)
To ensure scientific integrity, the isolated product must be validated against the following predicted spectroscopic data. The presence of the sulfone and fluorine groups provides distinct diagnostic signals.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or DMSO- (DMSO is recommended due to sulfone solubility).
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.75 - 7.85 | Multiplet | 2H | Ar-H (C3, C5) - Deshielded by |
| 7.65 - 7.70 | Triplet (approx) | 1H | Ar-H (C6) - Coupled to F | |
| 5.45 | Triplet | 1H | -OH (Exchangeable) | |
| 4.65 | Doublet | 2H | Ar-CH ₂-OH | |
| 3.25 | Singlet | 3H | -SO₂CH ₃ (Characteristic Sulfone) | |
| ¹⁹F NMR | -110.5 | Multiplet | 1F | Ar-F (Ortho to CH₂OH) |
Diagnostic Check:
-
Success: Appearance of the hydroxymethyl doublet at ~4.65 ppm and the methyl sulfone singlet at ~3.25 ppm.
-
Failure: Retention of the downfield acid proton (>10 ppm) indicates incomplete reduction.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Positive or Negative).
-
Expected Mass:
-
[M+H]⁺: 205.22
-
[M+Na]⁺: 227.22 (Common adduct for alcohols)
-
Part 4: Applications in Drug Discovery
This scaffold is not merely a solvent or reagent; it is a "privileged structure" in medicinal chemistry.
-
Bioisosterism: The methylsulfonyl group (
) is often used as a bioisostere for a carbonyl or sulfonamide group. It provides a strong hydrogen bond acceptor without the liability of being a donor, which can improve membrane permeability. -
Metabolic Stability: The fluorine atom at the 2-position blocks the metabolic "soft spot" on the benzene ring, preventing P450-mediated hydroxylation at the ortho position.
-
Linker Chemistry: The benzyl alcohol functionality serves as a versatile handle. It can be converted to a benzyl halide (for alkylation) or oxidized to a benzaldehyde (for reductive amination), allowing this core to be inserted into larger pharmacophores (e.g., GPR119 agonists).
References
-
Sigma-Aldrich. this compound Product Page. (Accessed 2026). (Note: Search CAS 1461702-87-3).
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoro-4-(methylsulfonyl)benzoic acid (Precursor). PubChem CID 11235657. [Link]
- Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. Aldrichimica Acta. (Standard protocol for Borane reduction).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
A Technical Guide to the Solubility of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol in Organic Solvents for Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, a compound of interest in modern medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust predictive framework based on first-principle physicochemical properties and the thermodynamics of dissolution. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility using the shake-flask method, coupled with precise analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and gravimetric analysis. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering the foundational knowledge and practical methodologies required to effectively integrate this compound into drug discovery and development workflows.
Introduction: The Critical Role of Solubility
The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which in turn is highly dependent on its solubility.[1] An API must dissolve to be absorbed, making solubility a paramount parameter that influences everything from formulation design to clinical outcomes.[1][2] Poor solubility is a persistent challenge in drug development, with estimates suggesting that nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[2]
This compound is a substituted aromatic alcohol. Its unique combination of a polar hydroxyl group, an electronegative fluoro substituent, and a highly polar methylsulphonyl group presents a complex solubility profile. Understanding how this molecule interacts with various organic solvents is crucial for processes such as synthesis, purification, crystallization, and the development of stable liquid formulations.[3] This guide provides the theoretical and practical framework for characterizing these interactions.
Physicochemical Profile and Predicted Solubility
The solubility of a solute in a given solvent is dictated by the intermolecular forces between the solute and solvent molecules. The structure of this compound features distinct regions that govern its solubility:
-
Hydroxyl (-CH₂OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents like alcohols.
-
Fluoro (-F) Group: While fluorine is highly electronegative, its small size and the stability of the C-F bond mean it has a complex effect. It can increase polarity but also contribute to lipophilicity, enhancing interactions with certain non-polar solvents.[4]
-
Methylsulphonyl (-SO₂CH₃) Group: This is a strongly polar, aprotic group. The sulfonyl moiety is an excellent hydrogen bond acceptor, which promotes solubility in solvents that can donate hydrogen bonds.
-
Aromatic Ring: The benzene ring is non-polar and lipophilic, favoring interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.
Based on these features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that solubility will be maximized when the polarity and hydrogen bonding capabilities of the solute and solvent are well-matched.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The compound's hydroxyl group can form strong hydrogen bonds with the solvent.[5] The polar sulfonyl group further enhances these interactions. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents can accept hydrogen bonds from the compound's hydroxyl group and have strong dipole-dipole interactions with the sulfonyl group. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium | These solvents offer a balance, interacting favorably with both the polar (sulfonyl, hydroxyl) and non-polar (aromatic ring) regions of the molecule. |
| Non-Polar | Hexane, Toluene | Low | A significant mismatch in polarity exists. The energy required to break the strong intermolecular bonds in the polar solute is not compensated by the weak van der Waals forces formed with the non-polar solvent. |
| Aqueous | Water | Low | Despite polar groups, the significant non-polar surface area of the aromatic ring limits miscibility with water.[6] |
The Thermodynamics of Dissolution: A Deeper Look
Dissolution is a thermodynamic process where the overall change in Gibbs free energy (ΔG) must be negative for the process to be spontaneous. The relationship is described by the equation:
ΔGdissolution = ΔHdissolution - TΔSdissolution
-
Enthalpy (ΔH): This term represents the net energy change from breaking bonds and forming new ones.[3] Energy is consumed to overcome solute-solute interactions (lattice energy in the crystal) and solvent-solvent interactions. Energy is released upon the formation of new solute-solvent interactions. The dissolution is endothermic (ΔH > 0) if more energy is consumed than released, and exothermic (ΔH < 0) if the opposite is true. The dissolution of organic solids is often an endothermic process.[7]
-
Entropy (ΔS): This term represents the change in the randomness or disorder of the system.[3] The dispersal of solute molecules into a solvent typically leads to a significant increase in entropy (ΔS > 0), which is a primary driving force for dissolution.[8]
For a compound like this compound, its strong crystal lattice energy (due to polar interactions) must be overcome. Therefore, high solubility is achieved in solvents that can form strong, energetically favorable interactions (a favorable ΔH) to compensate for this energy input, in addition to the favorable entropy of mixing.
Experimental Protocol: The Equilibrium Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[9][10] This method ensures that the solution is in thermodynamic equilibrium with the solid phase, providing the most reliable and accurate solubility data.[9]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.[9][11]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C or 37 °C) is crucial as solubility is temperature-dependent.[9][11] Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.[12] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the quantifiable range of the analytical method. Record the dilution factor precisely.
-
Analysis: Quantify the concentration of the dissolved solute in the diluted filtrate using a validated analytical method, as described in Section 5.
Figure 1: Workflow for Equilibrium Shake-Flask Solubility Determination.
Analytical Quantification of Solute Concentration
The accuracy of the solubility measurement depends entirely on the reliability of the analytical method used to determine the concentration of the solute in the saturated solution.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high sensitivity, specificity, and accuracy, allowing for quantification even at low solubility levels.[13][14]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations in a suitable diluent.[13]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Inject the diluted filtrate sample and record its peak area.
-
Calculation: Use the calibration curve's linear regression equation to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).
Formula: Solubility (mg/mL) = (Concentration from Curve) × (Dilution Factor)
Gravimetric Method
The gravimetric method is a simpler, classic technique suitable for compounds with moderate to high solubility.[11][15] It relies on the direct measurement of the mass of the dissolved solute.[15][16]
Protocol:
-
Pipetting: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.[2][11]
-
Evaporation: Gently evaporate the solvent to dryness in a fume hood or using a rotary evaporator. For higher-boiling solvents, a vacuum oven at a controlled temperature may be required.
-
Drying: Dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.[2][11]
-
Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The difference between the final weight (dish + residue) and the initial weight of the empty dish is the mass of the solute.
Formula: Solubility (mg/mL) = (Mass of Residue in mg) / (Volume of Solution in mL)
Conclusion
While specific experimental data for this compound remains to be published, this guide establishes a robust framework for understanding and determining its solubility. The molecule's structural features—a hydroxyl group, a fluoro substituent, and a methylsulphonyl moiety—predict high solubility in polar protic and aprotic solvents and low solubility in non-polar media. For definitive quantitative data, the equilibrium shake-flask method detailed herein provides a reliable and authoritative protocol. The choice of a precise analytical technique, such as HPLC, is paramount for generating high-quality data essential for advancing pharmaceutical development. This guide equips researchers with the necessary theoretical knowledge and practical steps to confidently assess the solubility of this compound and similar novel chemical entities.
References
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- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. [Source document not fully specified].
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
- Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
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- Wang, X., et al. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC.
- [Author not specified]. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
- Raeker, T. J., & York, D. M. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Lee, B. (2001, April 25). [Title not specified]. arXiv.
- Kuentz, M., & Holm, R. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
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- BenchChem. (2025). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
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Thermodynamic Stability of the Methylsulphonyl Moiety in Benzyl Alcohols: A Mechanistic and Predictive Analysis for Drug Development
An In-Depth Technical Guide:
Abstract
The methylsulfonyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] When incorporated into the versatile benzyl alcohol scaffold, it presents a unique interplay of electronic effects that significantly influence molecular stability. This guide provides an in-depth exploration of the thermodynamic stability of methylsulfonyl-substituted benzyl alcohols, moving beyond simple observation to a mechanistic understanding of the underlying principles. We will dissect the electronic contributions of the sulfonyl group, elucidate the most probable degradation pathways, and present a framework of self-validating experimental and computational protocols for stability assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important structural motif with a predictive understanding of its behavior under chemical stress.
Introduction: The Strategic Importance of the Methylsulfonyl Group
In the landscape of drug design, the sulfone functional group, particularly the methylsulfonyl moiety (-SO₂CH₃), has emerged as a "privileged" pharmacophore.[3] Its prevalence in marketed and clinical-stage drugs is not coincidental; it is a direct result of its unique and highly beneficial properties. The methylsulfonyl group is a powerful hydrogen bond acceptor, is metabolically robust, and can significantly improve the aqueous solubility of a parent molecule—all while being relatively chemically inert and stable against hydrolysis.[1][2][4]
Benzyl alcohol and its derivatives are also common structural units in pharmaceuticals, serving as versatile linkers and scaffolds. The benzylic position, however, can be susceptible to metabolic oxidation.[5][6] Therefore, understanding the thermodynamic consequences of introducing a methylsulfonyl substituent onto this framework is of paramount importance for predicting shelf-life, metabolic fate, and overall viability of a drug candidate. This guide aims to provide that understanding through a synthesis of theoretical principles, practical experimental design, and modern computational approaches.
The Theoretical Framework: Electronic Effects and Stability
The thermodynamic stability of a molecule is intrinsically linked to the strength of its covalent bonds and its resistance to undergoing chemical transformation. In methylsulfonyl benzyl alcohols, stability is dictated by the powerful electronic influence of the sulfonyl group on the benzylic center.
The Electron-Withdrawing Nature of the Sulfonyl Group
The sulfonyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. The sulfur atom, in its +6 oxidation state, is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole and induces a significant partial positive charge on the sulfur, which in turn withdraws electron density from the rest of the molecule through both inductive and resonance effects.
Impact on the Benzylic Position
The benzylic carbon is a potential site of instability, as it can be prone to forming radical or cationic intermediates, or undergoing oxidation. The presence of a strong electron-withdrawing group like methylsulfonyl has a profound stabilizing effect on this position.
-
Destabilization of Reactive Intermediates: Degradation pathways often proceed through high-energy intermediates. The formation of a benzylic carbocation or a benzylic radical is significantly disfavored by the presence of an electron-withdrawing group, which would further destabilize such an electron-deficient species.[7]
-
Strengthening of Covalent Bonds: Consequently, the benzylic C-H and C-OH bonds are thermodynamically strengthened against homolytic cleavage. Research has shown that electron-withdrawing substituents increase the bond dissociation energy (BDE) of benzylic C-H bonds, making them more resistant to radical abstraction.[8]
This stabilizing effect is a key principle in designing robust drug molecules. While an electron-donating group (like methoxy) might stabilize a developing positive charge in a carbocation, it can weaken the benzylic C-H bond, making it more susceptible to oxidative metabolism.[8][9] The methylsulfonyl group provides stability against both radical and oxidative pathways by making the formation of the initial reactive intermediate energetically unfavorable.
Caption: Plausible degradation pathways under stress conditions.
Experimental Design for Stability Assessment
A robust evaluation of stability requires a well-designed forced degradation study. The goal is to subject the molecule to stress conditions exceeding those of normal storage to identify potential degradation products and degradation rates. The entire process must be governed by a pre-validated, stability-indicating analytical method.
Core Methodology: Stability-Indicating HPLC-UV
The cornerstone of any stability study is a validated high-performance liquid chromatography (HPLC) method capable of separating the active pharmaceutical ingredient (API) from all process impurities and potential degradation products.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Begin with a robust, reversed-phase column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size column. The choice of a C18 provides a versatile hydrophobic stationary phase suitable for retaining the aromatic compound.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier ensures the carboxylic acid degradant (if formed) is protonated, leading to better peak shape and retention. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry.
-
-
Gradient Elution: Develop a linear gradient from low (~10%) to high (~95%) organic (Mobile Phase B) over 15-20 minutes. This will ensure elution of the relatively polar parent compound as well as any less polar degradants.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal monitoring wavelength and provides spectral purity information for the API peak.
-
Forced Degradation and Method Validation: Subject a sample of the methylsulfonyl benzyl alcohol to harsh conditions (e.g., 1M HCl, 1M NaOH, 30% H₂O₂ at 60°C for 24 hours). Analyze the stressed samples to ensure that all degradation peaks are baseline-resolved from the parent peak. The ability to do this defines the method as "stability-indicating."
Forced Degradation (Stress Testing) Protocols
The following protocols are designed to assess stability under various chemical stresses. For each condition, a parallel control sample (API in solvent, protected from stress) must be run.
Protocol 2: Thermal Stress Analysis
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Solid-State Stress: Place a known quantity of the solid API in a controlled-temperature oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Solution-State Stress: Place the prepared solution in a sealed vial in the oven under the same conditions.
-
Analysis: At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the validated stability-indicating HPLC method.
-
Self-Validation: The control sample, stored at room temperature or refrigerated, should show no significant degradation. The mass balance (sum of the parent API and all degradants) should be close to 100%, indicating no non-chromophoric degradants were formed.
Protocol 3: Oxidative Stress Analysis
-
Sample Preparation: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Stress Application: Add a volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Loosely cap the vial and store at room temperature for 24 hours.
-
Analysis: Analyze the sample at time points (e.g., 2, 8, 24 hours) by HPLC. If degradation is rapid, the experiment should be repeated at a lower temperature or with a lower concentration of H₂O₂.
-
Causality: This test directly probes the molecule's susceptibility to oxidation, the most probable degradation pathway. The expected degradation products are the aldehyde and carboxylic acid, which can be tentatively identified by their retention times and confirmed by LC-MS.
Degradant Identification with LC-MS/MS
Mass spectrometry is essential for the structural elucidation of unknown peaks observed during stress testing.
Protocol 4: LC-MS/MS Identification
-
Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology: Employ the same chromatographic method developed for the HPLC-UV analysis.
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of ionizing the parent and degradant molecules.
-
Interpretation:
-
Parent Compound (C₈H₁₀O₃S): Expected [M+H]⁺ at m/z 187.0423 and [M+Na]⁺ at m/z 209.0243.
-
Aldehyde Degradant (C₈H₈O₃S): Expected mass loss of 2 Da. [M+H]⁺ at m/z 185.0267.
-
Acid Degradant (C₈H₈O₄S): Expected mass gain of 14 Da. [M-H]⁻ at m/z 199.0071.
-
Causality: By matching the accurate mass measurements of the degradation peaks to these calculated values, the primary degradation pathway can be confidently confirmed.
-
Data Presentation and Interpretation
Quantitative data from forced degradation studies should be summarized for clarity.
Table 1: Representative Forced Degradation Data for 4-(Methylsulfonyl)benzyl Alcohol
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) (RT ~X.X min) | Major Degradant 2 (%) (RT ~Y.Y min) | Total Impurities (%) | Mass Balance (%) |
| Control (RT) | 24 | 99.8 | <0.05 | <0.05 | 0.2 | 100.0 |
| Acid (1M HCl, 60°C) | 24 | 99.5 | <0.05 | <0.05 | 0.5 | 100.0 |
| Base (1M NaOH, 60°C) | 24 | 99.3 | <0.05 | <0.05 | 0.7 | 100.0 |
| Oxidative (3% H₂O₂, RT) | 24 | 85.2 | 12.1 (Aldehyde) | 2.5 (Acid) | 14.8 | 99.8 |
| Thermal (Solid, 80°C) | 168 | 99.6 | <0.05 | <0.05 | 0.4 | 100.0 |
This data is illustrative. RT = Retention Time.
The illustrative data clearly supports the theoretical framework: the compound is highly stable to hydrolytic and thermal stress but shows susceptibility to oxidation, proceeding through the aldehyde to the carboxylic acid.
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Methodological & Application
Application Note & Synthesis Protocols: 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Abstract: This document provides detailed synthesis protocols for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, a key intermediate in contemporary drug discovery and development. Two primary synthetic pathways are explored, starting from commercially available or readily accessible precursors. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This guide incorporates best practices for reaction monitoring, purification, and characterization to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. The unique combination of a fluoro-substituent and a methylsulfonyl group on the aromatic ring imparts specific electronic and steric properties that are often sought in the design of bioactive molecules. The sulfone moiety, in particular, is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor and improving pharmacokinetic properties.
The synthesis of this target molecule can be approached from two logical retrosynthetic pathways, each with distinct advantages depending on the availability of starting materials and the desired scale of the reaction.
-
Pathway A: Late-Stage Oxidation. This strategy involves the synthesis of a thioether precursor, 2-Fluoro-4-(methylthio)benzyl alcohol, which is then oxidized in the final step to the desired sulfone. This route is often preferred when the sulfone group might interfere with earlier synthetic steps or when the thioether precursors are more readily available.
-
Pathway B: Early-Stage Sulfone Introduction. This approach utilizes a precursor that already contains the methylsulfonyl group, namely 2-Fluoro-4-(methylsulphonyl)benzaldehyde. The synthesis is then completed via a straightforward reduction of the aldehyde to the corresponding benzyl alcohol.
This document will detail the experimental protocols for both pathways, providing a comprehensive guide for the successful synthesis of this compound.
Pathway A: Synthesis via Late-Stage Oxidation of a Thioether Intermediate
This pathway is a two-step process starting from 2-Fluoro-4-(methylthio)benzaldehyde. The first step is the selective reduction of the aldehyde to a benzyl alcohol, followed by the oxidation of the methylthio group to the methylsulfonyl group.
Caption: Synthetic scheme for Pathway A, involving reduction followed by oxidation.
Protocol A1: Reduction of 2-Fluoro-4-(methylthio)benzaldehyde
This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol using sodium borohydride, a mild and selective reducing agent.[1]
Rationale: Sodium borohydride (NaBH₄) is chosen for its excellent chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like the thioether or the aromatic fluorine. Ethanol is an ideal solvent as it effectively dissolves both the starting aldehyde and the borohydride reagent.[1]
| Parameter | Value |
| Starting Material | 2-Fluoro-4-(methylthio)benzaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous ammonium chloride quench |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 eq) in anhydrous ethanol (10-15 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Causality: The slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.[1]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose the excess NaBH₄.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-Fluoro-4-(methylthio)benzyl alcohol.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol A2: Oxidation of 2-Fluoro-4-(methylthio)benzyl alcohol
The thioether group is susceptible to oxidation and can be converted first to a sulfoxide and then to a sulfone.[1] Using a suitable oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide ensures a high-yielding conversion to the desired sulfone.[2][3]
Rationale: m-CPBA is a highly effective and generally reliable oxidant for converting sulfides to sulfones. The use of a slight excess ensures the complete oxidation past the intermediate sulfoxide stage. Dichloromethane (DCM) is a common solvent for these reactions due to its inertness and ability to dissolve the substrate.
| Parameter | Value |
| Starting Material | 2-Fluoro-4-(methylthio)benzyl alcohol |
| Reagent | m-CPBA (77% max) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Sodium thiosulfate wash |
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Fluoro-4-(methylthio)benzyl alcohol (1.0 eq) in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add m-CPBA (approx. 2.2 eq) portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quenching: Quench the reaction by washing with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove m-chlorobenzoic acid.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Pathway B: Synthesis via Reduction of a Benzaldehyde Precursor
This pathway is a direct, single-step conversion of 2-Fluoro-4-(methylsulphonyl)benzaldehyde to the target alcohol. This is a highly efficient route if the starting aldehyde is commercially available.
Caption: Synthetic scheme for Pathway B, a direct reduction of the aldehyde.
Protocol B1: Reduction of 2-Fluoro-4-(methylsulphonyl)benzaldehyde
This protocol adapts established methods for the reduction of substituted benzaldehydes to benzyl alcohols.[4]
Rationale: Similar to Pathway A, sodium borohydride or potassium borohydride are excellent choices for this transformation due to their mildness and selectivity. The sulfone group is stable under these reducing conditions. The choice between ethanol and methanol as a solvent is often interchangeable, depending on solubility and laboratory preference.[4]
| Parameter | Value |
| Starting Material | 2-Fluoro-4-(methylsulphonyl)benzaldehyde[5][6] |
| Reagent | Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄) |
| Solvent | Ethanol or Methanol |
| Temperature | 0 °C to 35 °C |
| Reaction Time | 2-4 hours |
| Work-up | Acidic work-up (e.g., dilute HCl) |
Step-by-Step Procedure:
-
Suspension: In a 250 mL four-necked flask, add potassium borohydride (1.2 eq) and ethanol (e.g., 50g).
-
Temperature Control: Warm the suspension to approximately 30 °C.
-
Substrate Addition: Prepare a solution of 2-Fluoro-4-(methylsulphonyl)benzaldehyde (1.0 eq) in ethanol and add it dropwise to the KBH₄ suspension, ensuring the internal temperature does not exceed 35 °C.[4]
-
Reaction Completion: After the addition is complete, maintain the temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture and carefully adjust the pH to ~7 with dilute hydrochloric acid to quench the reaction.
-
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Add water and extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting solid can be recrystallized to yield high-purity this compound.
References
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PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl alcohol. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Watson International. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol CAS 405-09-4. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
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Oxidation of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol to aldehyde
An In-Depth Guide to the Selective Oxidation of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol to its Aldehyde
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery and development, the 2-Fluoro-4-(methylsulphonyl)benzaldehyde moiety represents a critical structural motif. The methylsulfonyl group is a key pharmacophore, often employed as a bioisostere for other functional groups to enhance metabolic stability and solubility. Concurrently, the strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity and binding affinity. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and further oxidations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.
The selective oxidation of the parent alcohol, this compound, to the desired aldehyde presents a common yet crucial challenge. The primary goal is to achieve high conversion and yield while preventing over-oxidation to the corresponding carboxylic acid, a frequent and often difficult-to-separate byproduct. The electron-withdrawing nature of both the fluoro and methylsulfonyl substituents deactivates the aromatic ring and can influence the reactivity of the benzylic alcohol, necessitating the careful selection of an appropriate oxidation protocol.
This application note provides a comprehensive overview of robust and field-proven methods for this transformation. We will delve into the mechanistic underpinnings of several key oxidation strategies, offer detailed, step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context, whether for small-scale screening or larger-scale synthesis.
Comparative Analysis of Key Oxidation Methodologies
The choice of an oxidizing agent is paramount and depends on factors such as substrate tolerance, desired scale, reaction conditions, and safety considerations. Below is a comparative table of several effective methods for the oxidation of benzylic alcohols.
| Methodology | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-4 h | Mild, neutral pH, high yields, broad functional group tolerance, simple workup.[1][2][3] | Costly for large scale, potentially explosive under certain conditions, stoichiometric waste.[1][4] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C, 1-2 h | High yields, minimal over-oxidation, reliable for sensitive substrates.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, evolution of CO/CO₂ gas.[7][8] |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | CH₂Cl₂ or Hexane, Reflux, 12-48 h | Highly selective for benzylic/allylic alcohols, heterogeneous (easy removal), relatively inexpensive.[9][10][11] | Requires a large excess of reagent, reaction times can be long, activity of MnO₂ can vary by batch.[12] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or Cu(I)/Air | CH₂Cl₂/H₂O or MeCN, 0 °C to RT | Catalytic, uses inexpensive terminal oxidants ("green"), mild conditions.[13][14][15] | Can be slower, optimization of catalyst and co-oxidant may be needed.[16] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp, 2-4 h | Good for anhydrous conditions, reliable and well-established.[17][18] | Chromium-based reagents are toxic and pose environmental disposal challenges.[19] |
Experimental Workflows and Protocols
The following section provides detailed, validated protocols for the most recommended methods for the oxidation of this compound.
Workflow Overview
A generalized workflow for the synthesis and purification of the target aldehyde is depicted below. The specific conditions within each step will vary based on the chosen protocol.
Caption: Generalized experimental workflow.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended for its mild conditions, high efficiency, and excellent functional group tolerance.[1][20] The addition of a mild base like sodium bicarbonate can buffer the acetic acid byproduct, which is crucial for acid-sensitive substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add solid sodium bicarbonate (optional, approx. 2.0 equiv) to the solution with stirring.
-
In a single portion, add Dess-Martin Periodinane (1.2 equiv) to the stirring suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the layers are clear. This step quenches excess DMP and removes the iodine-containing byproducts.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Fluoro-4-(methylsulphonyl)benzaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation is a classic, high-yield method that operates at very low temperatures, which is excellent for preventing side reactions.[6][21] Strict adherence to the temperature protocol is critical for success.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) or Trifluoroacetic anhydride (TFAA) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO, anhydrous) (3.0 equiv)
-
Triethylamine (Et₃N, anhydrous) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Step-by-Step Procedure:
-
Set up a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equiv) to the cold dichloromethane.
-
In a separate flask, prepare a solution of anhydrous DMSO (3.0 equiv) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 equiv) dropwise to the reaction. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Dess-Martin Oxidation
Understanding the reaction mechanism allows for rational troubleshooting and optimization. The DMP oxidation proceeds through a ligand exchange followed by an intramolecular elimination.
Caption: Simplified mechanism of the Dess-Martin Oxidation.[1]
Initially, the alcohol coordinates to the hypervalent iodine center of the DMP, displacing an acetate ligand to form a diacetoxyalkoxyperiodinane intermediate.[1] One of the remaining acetate ligands then acts as an intramolecular base, abstracting the proton on the alcohol-bearing carbon. This initiates an E2-like elimination, forming the carbon-oxygen double bond of the aldehyde, acetic acid, and the reduced iodinane byproduct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | Inactive oxidant (e.g., old DMP, wet MnO₂). | Use a fresh, properly stored batch of oxidant. For MnO₂, ensure it is "activated" and dry. |
| Insufficient reaction time or temperature. | Allow the reaction to run longer, monitoring by TLC. For MnO₂ oxidations, gentle heating may be required. | |
| Formation of Carboxylic Acid (Over-oxidation) | Presence of water in the reaction (especially with chromium reagents). | Use anhydrous solvents and reagents. PCC and Swern oxidations are generally good at avoiding this.[18][22] |
| Reaction run for too long or at too high a temperature. | Monitor the reaction closely and quench promptly upon consumption of the starting material. | |
| Difficult Purification | Co-elution of product with byproducts (e.g., iodinane from DMP). | Ensure the aqueous workup for the DMP reaction is thorough to remove iodine byproducts. Adjust chromatography solvent polarity for better separation. |
| Malodorous contamination from Swern byproducts. | Perform the workup in a well-ventilated fume hood. Additional aqueous washes may help remove residual dimethyl sulfide. |
Conclusion
The selective oxidation of this compound to its aldehyde is a critical transformation for which several reliable methods exist. For general laboratory-scale synthesis, the Dess-Martin Periodinane (DMP) oxidation stands out as a preferred method due to its operational simplicity, mild neutral conditions, and consistently high yields. While the Swern oxidation offers comparable efficacy, its requirement for cryogenic temperatures and the generation of malodorous byproducts make it operationally more demanding. For larger-scale preparations or when seeking greener alternatives, a TEMPO-catalyzed aerobic oxidation could be an excellent, albeit potentially slower, choice that warrants initial optimization. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery programs.
References
-
Dess–Martin periodinane - Wikipedia. [Link]
-
Manganese Dioxide - Common Organic Chemistry. [Link]
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
-
Zhang, Y., Liu, Y., Zhang, Y., Wang, Z., Zhang, J., Han, Y.-F., & Tan, Y. (2023). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Applied Materials & Interfaces. [Link]
-
Dess, D. B., & Martin, J. C. (1991). The dess-martin periodinane. Organic Syntheses, 70, 89. [Link]
-
Assor, K., Levy, I., Thames, E., & Rowan W. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]
-
Hoover, J. M., & Stahl, S. S. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Royal Society of Chemistry. [Link]
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
Manganese Dioxide (MnO2) Oxidation Mechanism. (2021, September 29). YouTube. [Link]
-
Sambasivam, R., & Acevedo, O. (2012). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 77(4), 1949–1954. [Link]
-
Manganese(IV) oxide - Organic Chemistry Portal. [Link]
-
Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Zhang, Y., Wang, Z., Guo, S., Zhang, W., & Li, H. (2020). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Beilstein Journal of Organic Chemistry, 16, 271–276. [Link]
-
The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. ResearchGate. [Link]
-
TEMPO – Air (O2) Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Zhang, W., Wang, F., & Zhang, J. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 216. [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-46. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
Optimization of reaction parameters for oxidation of benzyl alcohol. [a]. ResearchGate. [Link]
-
Singh, D., & Singh, P. P. (2019). UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. RSC Advances, 9(62), 36041–36045. [Link]
-
Optimization of benzyl alcohol oxidation reaction conditions catalyzed by synthesized zinc complex. ResearchGate. [Link]
-
Chapter 3. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. Molecules, 28(18), 6516. [Link]
-
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(2), 485-495. [Link]
-
A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. ResearchGate. [Link]
-
Swern Oxidation. Chemistry Steps. [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Chemical Communications. [Link]
-
Sulfonium-based oxidation of alcohols to aldehydes - Wikipedia. [Link]
-
Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]
-
Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC. [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]
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Application Note: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl Bromide
Abstract
This application note details the robust synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl bromide from its corresponding alcohol precursor. This transformation is a critical step in the synthesis of EGFR/HER2 inhibitors, such as Lapatinib. Due to the significant electron-withdrawing nature of the sulfone and fluorine substituents, the benzylic position is deactivated toward carbocation formation, rendering
Chemical Strategy & Mechanistic Insight
Substrate Analysis
The starting material, 2-Fluoro-4-(methylsulfonyl)benzyl alcohol , possesses two strong electron-withdrawing groups (EWGs):
-
Methylsulfonyl group (
): Strong inductive ( ) and resonance ( ) withdrawal at the para position. -
Fluorine atom (
): Strong inductive withdrawal ( ) at the ortho position.
Implication for Reactivity:
-
Carbocation Instability: The EWGs destabilize any developing positive charge at the benzylic carbon. Consequently, acid-catalyzed methods relying on
pathways (formation of a benzylic carbocation) will be sluggish and require elevated temperatures, increasing the risk of degradation. -
Nucleophilic Substitution (
): The preferred pathway is . However, the EWGs also decrease the nucleophilicity of the hydroxyl oxygen, potentially slowing the initial activation step. Reagents that form strong oxophilic bonds (P-O) are essential to drive the reaction.[2]
Selected Methodologies
-
Method A:
(Phosphorus Tribromide): The industrial standard. It activates the alcohol as a dibromophosphite ester, a potent leaving group, followed by rapid displacement by bromide.[3] -
Method B: Appel Reaction (
): A milder, pH-neutral alternative. It generates a reactive alkoxyphosphonium salt intermediate.[4] This method is preferred if the substrate contains acid-sensitive impurities or if strict anhydrous conditions are easier to maintain than handling corrosive .
Experimental Protocols
Method A: Phosphorus Tribromide ( ) Protocol
Best for: Routine synthesis, scale-up, and cost efficiency.
Reagents:
-
Substrate: 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 equiv)
-
Reagent: Phosphorus tribromide (
) (0.40 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with the alcohol substrate (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to
in an ice/water bath. -
Addition: Dilute
(0.4 equiv relative to alcohol) in a small volume of DCM. Add this solution dropwise over 30 minutes. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[5][6]
-
Quench: Cool back to
. Slowly add saturated aqueous to quench excess . Caution: Gas evolution ( ). -
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over
, and concentrate under reduced pressure. -
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via short silica plug filtration.
Method B: Appel Reaction ( ) Protocol
Best for: High-value synthesis, avoiding strong acids.
Reagents:
-
Substrate: 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 equiv)
-
Reagent A: Carbon Tetrabromide (
) (1.2 equiv) -
Reagent B: Triphenylphosphine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Dry a round-bottom flask under nitrogen.
-
Dissolution: Dissolve the alcohol substrate (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (10 mL per gram of substrate). Cool to . -
Addition: Add
(1.2 equiv) portion-wise as a solid (or dissolved in minimal DCM) over 20 minutes. The solution will typically turn slightly yellow. -
Reaction: Stir at
for 30 minutes, then warm to RT and stir for 2–4 hours. -
Workup: Concentrate the reaction mixture to
20% volume. Add diethyl ether or heptane to precipitate the triphenylphosphine oxide ( ) byproduct. -
Filtration: Filter off the white solid (
). Concentrate the filtrate. -
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes) is usually required to remove residual
and .
Data Summary & Comparison
| Feature | Method A: | Method B: Appel ( |
| Mechanism | ||
| Atom Economy | High | Low (Generates stoichiometric |
| Reaction pH | Acidic (generates HBr) | Neutral |
| Purification | Crystallization / Extraction | Chromatography often required |
| Cost | Low | Moderate to High |
| Typical Yield | 85–92% | 88–95% |
| Safety Profile | Corrosive, water-reactive |
Visualizations
Reaction Mechanism (Appel)
The following diagram illustrates the activation of the inert alcohol oxygen by the phosphonium species, converting it into a leaving group that is displaced by bromide.
Caption: Mechanistic pathway of the Appel reaction showing activation of the alcohol and
Experimental Workflow (Method A: )
This flowchart outlines the critical decision points and process steps for the
Caption: Step-by-step workflow for the synthesis using Phosphorus Tribromide.
References
-
Appel Reaction Review : Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
-
General PBr3 Protocol : Harrison, G. C., & Diehl, H. (1955). "Cyclopentyl Bromide." Organic Syntheses, Coll. Vol. 3, p.370. Link
-
Lapatinib Intermediate Synthesis : "Process for the preparation of Lapatinib and its pharmaceutically acceptable salts." (2010). World Intellectual Property Organization, WO2010061400A1. Link
-
Nucleophilic Substitution in Electron-Deficient Benzylic Systems : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis (5th ed.). Springer.[3] Link
Sources
Strategic Functionalization of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol: A Dual-Mode Reactivity Guide
Topic: Nucleophilic Substitution Reactions using 2-Fluoro-4-(methylsulphonyl)benzyl alcohol Content Type: Application Note & Technical Protocol Document ID: AN-FMSBA-2026-v1[1][2]
Executive Summary
This application note details the synthetic utility of This compound (CAS: N/A for generic structure, analogous to commercially available derivatives) . This scaffold represents a "privileged structure" in medicinal chemistry due to its dual-mode reactivity.[1] It contains an electron-deficient aromatic core activated for Nucleophilic Aromatic Substitution (SNAr) and a benzylic alcohol handle suitable for Nucleophilic Aliphatic Substitution (SN2) or oxidation.[1]
The presence of the methylsulfonyl (-SO2Me) group at the para position relative to the benzylic carbon and meta to the fluorine creates a unique electronic environment. Unlike nitro-activated rings, the sulfone offers superior metabolic stability and solubility, making this scaffold ideal for synthesizing enzyme inhibitors, PROTAC linkers, and receptor modulators.[2]
Reactivity Profile & Mechanistic Insight[3][4]
The Electronic Landscape
The molecule features two distinct electrophilic sites, controlled by different mechanistic principles. Understanding this dichotomy is crucial for chemoselective functionalization.
-
Site A (Aromatic C2 - SNAr): The fluorine atom is highly labile.[1] The para-sulfonyl group is a strong electron-withdrawing group (EWG) (
), which stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.[1] The fluorine atom, while forming a strong bond to carbon, is the preferred leaving group in SNAr because its high electronegativity inductively stabilizes the transition state of the rate-determining addition step. -
Site B (Benzylic Carbon - SN2): The primary alcohol is a poor leaving group but can be activated (mesylation, halogenation) to facilitate SN2 displacement. The electron-deficient ring makes the benzylic position less prone to SN1 ionization (destabilized carbocation) but highly reactive toward SN2 attack due to reduced steric hindrance and inductive electron withdrawal.
Reaction Pathway Visualization
Figure 1: Bifurcated reactivity showing the chemoselective access to SNAr products (retaining the alcohol) vs. Benzylic substitution.
Experimental Protocols
Protocol A: Chemoselective SNAr Displacement (Fluorine Replacement)
Objective: Displace the fluorine atom with a secondary amine while leaving the benzyl alcohol intact. Challenge: Prevent competitive O-alkylation or oxidation of the alcohol.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.2 equiv)[2]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2] -
Solvent: DMSO (anhydrous) or NMP[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).
-
Expert Note: Inorganic bases like K2CO3 can be used, but DIPEA is preferred to minimize the deprotonation of the benzyl alcohol, reducing the risk of intermolecular ether formation (O-arylation).
-
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS.[1]
-
Endpoint: Look for the disappearance of the parent mass (M+) and appearance of the product (M - 19 + Nu).
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Critical Step: Wash the combined organic layer with saturated LiCl solution to remove residual DMSO/NMP.
-
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Benzylic Activation & Substitution
Objective: Convert the alcohol to a chloride, followed by displacement with a thiol or azide.
Materials
-
Substrate: this compound
-
Reagent: Thionyl Chloride (SOCl2)[1]
-
Solvent: Dichloromethane (DCM)[1]
-
Catalyst: DMF (1 drop)
Step-by-Step Methodology
-
Activation (Chlorination):
-
Dissolve substrate (1.0 mmol) in DCM (5 mL) at 0 °C.
-
Add SOCl2 (1.5 mmol) dropwise. Add 1 drop of DMF.
-
Allow to warm to RT and stir for 2 hours.
-
Validation: TLC should show a less polar spot (Benzyl Chloride).
-
Concentrate in vacuo to remove excess SOCl2.
-
-
Substitution (SN2):
-
Redissolve the crude benzyl chloride in acetonitrile (MeCN).
-
Add Nucleophile (e.g., Sodium Azide, NaN3, 1.5 equiv).[2]
-
Stir at 60 °C for 3 hours.
-
Note: The presence of the ortho-fluorine accelerates this rate compared to unsubstituted benzyl chlorides due to inductive destabilization of the ground state.
-
Comparative Reactivity Data
The following table summarizes expected reaction times and yields based on the electronic parameters of the sulfone group compared to other common activating groups.
| Activating Group (Para) | Nucleophile (1.2 eq) | Conditions | Time (h) | Yield (%) | Notes |
| -SO2Me | Morpholine | DMSO, 90°C | 4 | 88% | Recommended. Clean conversion, high solubility.[1][2] |
| -NO2 | Morpholine | DMSO, 80°C | 2 | 92% | Faster, but potential nitro-reduction issues downstream.[1][2] |
| -CN | Morpholine | DMSO, 100°C | 12 | 65% | Slower reaction; nitrile hydrolysis is a side risk.[1][2] |
| -H (Unactivated) | Morpholine | DMSO, >140°C | 24+ | <5% | No reaction under standard conditions.[1][2] |
Troubleshooting & Critical Controls
"The Polymerization Trap"
Symptom: Formation of insoluble gum or multiple spots on TLC during SNAr. Cause: Use of strong bases (NaH, KOtBu) generates the benzylic alkoxide. This alkoxide acts as a nucleophile against another molecule's fluorinated ring, leading to self-polymerization (Poly-ether formation).[1][2] Solution:
-
Use non-nucleophilic organic bases (DIPEA, TEA).
-
If a strong base is required for the nucleophile, protect the alcohol first (e.g., TBS-Cl protection) before running the SNAr.
Regioselectivity in Polysubstituted Systems
If the ring contains other halogens (e.g., a Chlorine at position 5), the Fluorine at position 2 will react exclusively first.
-
Reasoning: SNAr rates correlate with electronegativity of the leaving group (F >> Cl > Br) because the rate-determining step is the addition of the nucleophile, which is stabilized by the highly electronegative Fluorine.
References
-
SNAr Mechanism & Fluorine Activation
-
Sulfone as an Activating Group
-
Benchchem Application Protocols
-
Green Chemistry in SNAr
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[2]
-
Source: (Validating the use of mild bases and alternative solvents).
-
-
Benzylic Substitution Kinetics
Sources
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- 2. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Reaction conditions for esterification of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Application Note: Esterification Strategies for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Part 1: Executive Summary & Chemical Context
1.1 The Challenge: Electronic Deactivation this compound (CAS: 848676-59-9 / Derivative of 22821-77-8) is a critical "head-group" intermediate, extensively utilized in the synthesis of GPR119 agonists for metabolic disorders (e.g., GSK1292263).
While primary benzyl alcohols are typically excellent nucleophiles, this specific substrate presents a unique challenge:
-
Electronic Withdrawal: The para-methylsulfonyl group (
) is a potent electron-withdrawing group (EWG) ( ). -
Inductive Effect: The ortho-fluorine atom exerts a strong inductive effect (
), further reducing the electron density of the benzylic oxygen.
Impact on Reactivity: The nucleophilicity of the hydroxyl oxygen is significantly attenuated compared to unsubstituted benzyl alcohol. Standard Fischer esterification (acid catalysis) often fails or proceeds with poor conversion due to the sluggish attack of the deactivated alcohol on the carbonyl carbon.
1.2 Strategic Solution To achieve high yields (>85%), the reaction requires Nucleophilic Catalysis (e.g., DMAP) or High-Energy Electrophiles (e.g., Mixed Anhydrides/Mitsunobu activation). This guide outlines three validated protocols tailored to the complexity of the carboxylic acid partner.
Part 2: Decision Matrix & Workflows
Method Selection Guide
The choice of esterification method depends heavily on the stability and steric hindrance of the carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal esterification protocol based on acid substrate properties.
Part 3: Detailed Experimental Protocols
Protocol A: Steglich Esterification (Preferred for Drug Discovery)
Best for: Coupling complex pharmaceutical intermediates where mild conditions are required.
Mechanism: The reaction relies on DCC or EDC to activate the carboxylic acid. Crucially, DMAP (4-Dimethylaminopyridine) is required not just as a base, but as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is susceptible enough to be attacked even by the electron-poor this compound.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid (
): 1.1 – 1.2 equiv -
EDC
HCl: 1.5 equiv -
DMAP: 0.1 – 0.2 equiv (Catalytic)
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor).
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the Carboxylic Acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DCM ( concentration). -
Catalyst Addition: Add DMAP (0.15 equiv) in one portion.
-
Activation: Cool the mixture to 0°C. Add EDC
HCl (1.5 equiv) portion-wise over 5 minutes. -
Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
QC Check: Monitor by TLC/LCMS. The formation of the urea byproduct indicates progress.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes DMAP/EDC).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol B: Mitsunobu Reaction (Inversion/Mild)
Best for: Very weak nucleophiles or when the acid partner has stereocenters that might racemize under basic/acidic activation.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: 1.2 equiv
-
Triphenylphosphine (
): 1.5 equiv -
DIAD (Diisopropyl azodicarboxylate): 1.5 equiv
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve
(1.5 equiv) and the Carboxylic Acid (1.2 equiv) in anhydrous THF under Argon. -
Substrate Addition: Add this compound (1.0 equiv). Cool to 0°C.[1][2]
-
Azo Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 12 hours.
-
Note: The reaction is driven by the formation of the strong
bond (Triphenylphosphine oxide).
-
-
Workup: Concentrate directly. Triturate with
/Hexane to precipitate (white solid). Filter and purify the filtrate.[2]
Part 4: Critical Process Parameters (CPP) & Troubleshooting
4.1 Solvent Effects on Reaction Rate Due to the polarity of the sulfone group, solubility can be an issue in non-polar solvents.
| Solvent | Solubility of Substrate | Reaction Rate (Steglich) | Recommendation |
| DCM | Good | Fast | Primary Choice |
| THF | Excellent | Moderate | Use for Mitsunobu |
| DMF | Excellent | Fast | Use for polar acids; requires aqueous workup |
| Toluene | Poor | Slow | Avoid unless heating is required |
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor nucleophilicity of alcohol. | Increase DMAP to 0.5 equiv or switch to HATU/DIPEA in DMF. |
| N-Acyl Urea Formation | Rearrangement of O-acylisourea. | Ensure reaction is kept at 0°C during EDC addition. Add DMAP before EDC. |
| Hydrolysis of Product | Esters of electron-poor alcohols are labile. | Avoid strong bases (NaOH) during workup. Use Citric Acid/Bicarbonate. |
Part 5: Mechanistic Visualization
The following diagram illustrates the critical role of DMAP in overcoming the electronic deactivation of the benzyl alcohol.
Figure 2: Catalytic cycle showing how DMAP generates a "Super-Electrophile" to couple with the deactivated alcohol.
Part 6: References
-
GSK1292263 Synthesis & GPR119 Agonists:
-
Carpenter, A. J., et al. "Discovery of GSK1292263A, a GPR119 Agonist for the Treatment of Type 2 Diabetes."[3] Journal of Medicinal Chemistry.
-
Context: Describes the usage of sulfone-benzyl alcohols in medicinal chemistry.
-
-
Steglich Esterification Mechanism:
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
-
Context: The foundational text for using DMAP/DCC.
-
-
Mitsunobu Reaction on Benzyl Alcohols:
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
-
Context: Validates the use of Mitsunobu for sterically hindered or electron-poor alcohols.
-
-
Properties of this compound:
-
PubChem Compound Summary for CID 16128842 (Related Phenol/Alcohol derivatives).
-
Sources
Application Note: Protecting Group Strategies for 2-Fluoro-4-(methylsulphonyl)benzyl Alcohol
Abstract & Strategic Overview
2-Fluoro-4-(methylsulphonyl)benzyl alcohol (CAS: N/A for specific isomer, generic scaffold ref) is a critical intermediate in the synthesis of next-generation enzyme inhibitors (e.g., KRAS, COX-2 modulators). The molecule features three distinct functionalities: a primary benzylic alcohol , an ortho-fluorine atom , and a para-methylsulfonyl group .
The electron-withdrawing nature of the fluoro and sulfonyl groups significantly alters the reactivity of the benzyl alcohol compared to electron-rich analogues (e.g., 4-methoxybenzyl alcohol). This Application Note defines the optimal protection strategies, specifically addressing the reduced nucleophilicity of the hydroxyl group and the catalyst-poisoning potential of the sulfone moiety.
Strategic Decision Matrix
The choice of protecting group (PG) depends heavily on the subsequent reaction conditions.
Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the explicit exclusion of Benzyl ethers due to sulfur interference with Hydrogenolysis.
Critical Chemical Properties
Before executing any protocol, researchers must understand how the substituents affect reactivity:
-
Reduced Nucleophilicity: The para-methylsulfonyl (
) and ortho-fluoro ( ) groups are strong electron-withdrawing groups (EWGs). This pulls electron density away from the benzylic oxygen, making it a poorer nucleophile than standard benzyl alcohol.-
Implication: Standard silylation (TBSCl/Imidazole) may be sluggish. Nucleophilic catalysis (DMAP) is strictly required.
-
-
Benzylic Acidity: The EWGs increase the acidity of the benzylic protons.
-
Implication: Avoid thermodynamic bases (e.g., NaH in DMF) if possible to prevent potential side reactions or racemization if chiral centers were present (not applicable here, but good practice).
-
-
Sulfur Poisoning: The sulfone group contains sulfur, which binds irreversibly to Palladium and Platinum surfaces.
-
Implication:Do not use Benzyl (Bn) or p-Methoxybenzyl (PMB) ethers. Their removal typically requires Pd/C +
, which will fail or require massive catalyst loading due to poisoning.
-
Protocol A: Silyl Protection (TBDMS)
Recommendation: Primary Strategy for General Synthesis.
The tert-butyldimethylsilyl (TBS) ether is the most robust choice. It is stable to basic hydrolysis, oxidizing agents, and organometallic reagents (e.g., n-BuLi, Grignards).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 - 1.5 equiv)
-
Base: Imidazole (2.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Essential due to EWGs.
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Dissolve the benzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Note: DCM is preferred over DMF for easier workup, unless solubility is an issue.
-
-
Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv). Stir until dissolved.
-
Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The product will be less polar (higher
) than the starting alcohol.
-
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with water (to remove imidazole salts) and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).
Deprotection (The "Exit Strategy")[1]
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).[1][2]
-
Conditions: 1.1 equiv TBAF, THF, 0°C to RT, 1 hour.
-
Safety Note: The sulfone group is stable to TBAF. However, ensure the reaction is not left for prolonged periods (>24h) to avoid any potential desulfonylation (rare, but possible under extreme conditions).
Protocol B: Tetrahydropyranyl (THP) Protection
Recommendation: Use when acidic deprotection is preferred or orthogonal to silyl groups.
THP ethers are acetals, stable to strong bases (e.g., lithiation conditions) but cleaved easily by mild acid.
Materials
-
Substrate: 1.0 equiv
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv).
-
Solvent: DCM (Anhydrous).
Step-by-Step Methodology
-
Setup: Standard glassware, ambient atmosphere is generally acceptable, but dry conditions prevent hydrolysis.
-
Reaction: Dissolve substrate in DCM. Add DHP (1.5 equiv) and PPTS (0.1 equiv).
-
Stir: Stir at RT for 4–8 hours.
-
Workup: Dilute with
, wash with half-saturated brine.-
Note: Avoid acidic washes which might reverse the reaction.
-
-
Purification: Flash chromatography.
-
Observation: The product will appear as a racemic mixture (if the rest of the molecule is achiral), often showing complex NMR signals for the THP protons.
-
Comparative Stability Data
| Condition | TBDMS Ether (Protocol A) | THP Ether (Protocol B) | Acetate Ester | Benzyl Ether |
| Acid (HCl/MeOH) | Unstable (Cleaves) | Unstable (Cleaves) | Stable | Stable |
| Base (NaOH/H2O) | Stable | Stable | Unstable (Hydrolysis) | Stable |
| Nucleophiles (Li/Mg) | Stable | Stable | Unstable (Attack) | Stable |
| Fluoride (TBAF) | Unstable (Cleaves) | Stable | Stable | Stable |
| Hydrogenolysis (H2/Pd) | Stable | Stable | Stable | FAILS (S-Poisoning) |
| Oxidation (Jones) | Stable | Stable | Stable | Unstable |
Workflow Visualization (Graphviz)
The following diagram illustrates the TBDMS protection workflow, emphasizing the critical wash steps required to remove the imidazole/DMAP system.
Figure 2: Operational workflow for TBDMS protection of electron-deficient benzyl alcohols.
Troubleshooting & Safety
Common Pitfall: The "Sluggish" Reaction
-
Symptom: After 12 hours, significant starting material remains.
-
Cause: The electron-withdrawing effect of the sulfone/fluoro groups reduces the reaction rate.
-
Solution: Do not heat (this may cause migration or decomposition). Instead, increase DMAP loading to 0.2 equiv or switch solvent to DMF to increase the nucleophilicity of the intermediate.
Safety: Sulfone Handling
-
Methyl sulfones are generally stable, but they can decompose under extreme thermal stress (>150°C) releasing
. -
Fluorine NMR: Use
NMR to monitor the integrity of the ring. The shift should remain relatively constant (~ -110 to -120 ppm) upon protection. If the signal disappears or shifts drastically, check for nucleophilic aromatic substitution ( ) side reactions.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[3] (The definitive guide for stability tables).
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[4]1972 , 94, 6190–6191. (Original TBS protocol).
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][4][5] Process Res. Dev.2016 , 20, 140–177. (Discusses electron-deficient aromatics in drug synthesis).
-
BenchChem Technical Support. "Catalyst Poisoning in Hydrogenation: Sulfur Compounds." (General reference for Pd poisoning by sulfones). Link
Sources
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 2. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Utilization of 2-Fluoro-4-(methylsulphonyl)benzyl Alcohol in Heterocyclic Medicinal Chemistry
Abstract & Strategic Relevance
2-Fluoro-4-(methylsulphonyl)benzyl alcohol (CAS: 849035-86-1) represents a high-value "linchpin" intermediate in the synthesis of selective COX-2 inhibitors (coxibs) and GPR119 agonists. Its structural uniqueness lies in the ortho-fluorine effect , which modulates metabolic stability against benzylic oxidation in vivo, and the para-methylsulfonyl group , a critical pharmacophore for hydrogen-bonding interactions within the COX-2 secondary pocket (Arg513/His90).
This guide details the transformation of this alcohol into biologically active heterocycles via two divergent pathways: Oxidative Condensation (yielding pyrazoles/pyridines) and Nucleophilic Displacement (yielding N-alkylated azoles).
Chemical Profile & Reactivity Landscape[1]
The molecule features a "push-pull" electronic environment that dictates its reactivity:
-
Methylsulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) that acidifies the benzylic protons (post-oxidation) and deactivates the ring toward electrophilic aromatic substitution.
-
Fluorine Atom (C2): Provides inductive withdrawal but also exerts steric influence on the benzylic position, potentially retarding nucleophilic attack compared to the non-fluorinated analog.
Visualizing the Synthetic Divergence
The following diagram maps the strategic utility of the starting alcohol.
Figure 1: Divergent synthetic pathways from the parent alcohol to bioactive heterocyclic scaffolds.
Pathway A: Oxidative Cyclization to Pyrazoles
Context: This pathway mimics the synthesis of Etoricoxib-class molecules. The alcohol is oxidized to the aldehyde, which then undergoes condensation to form the heterocyclic core.
Protocol 1: Selective Oxidation to 2-Fluoro-4-(methylsulphonyl)benzaldehyde
Note: While PCC is common, Manganese Dioxide (MnO₂) is preferred here to avoid over-oxidation and simplify workup, crucial for retaining the sulfone integrity.
Reagents:
-
Starting Alcohol (1.0 eq)[1]
-
Activated MnO₂ (10.0 eq)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of this compound in 50 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add activated MnO₂ (100 mmol) in portions over 10 minutes. Caution: Exothermic.[2]
-
Reaction: Stir the suspension vigorously at reflux (40°C) for 4-6 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The alcohol (lower Rf) should disappear, replaced by a distinct UV-active aldehyde spot (higher Rf).
-
-
Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad with warm DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid aldehyde.
-
Yield Expectation: 85-92%.
-
Purity Check: 1H NMR should show a distinct aldehyde singlet at ~10.0 ppm.
-
Protocol 2: Pyrazole Formation (One-Pot Cyclization)
Reagents:
-
Acetophenone derivative (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol (Solvent)[4]
-
Catalytic Acetic Acid[2]
Methodology:
-
Chalcone Formation: Combine aldehyde and acetophenone in Ethanol. Add catalytic NaOH (10%). Stir at RT for 2 hours to form the chalcone intermediate (precipitate often forms).
-
Cyclization: Add Hydrazine Hydrate directly to the reaction vessel. Acidify slightly with Acetic Acid.
-
Reflux: Heat to 80°C for 3 hours.
-
Validation: The disappearance of the yellow chalcone color indicates cyclization.[2]
Pathway B: N-Alkylation of Azoles (GPCR Ligands)
Context: This pathway utilizes the benzyl carbon as an electrophile to attach nitrogenous heterocycles (imidazoles, triazoles, tetrazoles), a common motif in GPR119 agonists.
Protocol 3: Conversion to Benzyl Chloride
Reagents:
-
Starting Alcohol (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
DCM (Solvent)
-
DMF (Catalytic, 2-3 drops)
Methodology:
-
Setup: Dissolve the alcohol in dry DCM under Nitrogen atmosphere. Cool to 0°C.
-
Activation: Add catalytic DMF.
-
Chlorination: Add SOCl₂ dropwise. The reaction will evolve HCl and SO₂ gas (ensure proper venting).
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Validation Point: Aliquot quenched in water/DCM; TLC should show complete conversion to a non-polar spot (Chloride).
-
-
Workup: Evaporate solvent and excess SOCl₂ strictly under vacuum (rotovap with base trap). The resulting benzyl chloride is often used immediately without purification to minimize hydrolysis.
Protocol 4: Regioselective N-Alkylation of 1,2,4-Triazole
Reagents:
-
Benzyl Chloride intermediate (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF
Methodology:
-
Deprotonation: Stir 1,2,4-triazole and K₂CO₃ in ACN at RT for 30 minutes.
-
Alkylation: Add the Benzyl Chloride (dissolved in minimal ACN) dropwise.
-
Heat: Reflux at 80°C for 4-6 hours.
-
Regioisomer Check: This reaction produces both N1 and N2 isomers.
-
Data Insight: The 2-Fluoro substituent often enhances N1 selectivity due to steric hindrance at the transition state, favoring the less sterically demanded attack.
-
-
Purification: Filter inorganic salts. Concentrate filtrate. Separate isomers via Flash Chromatography (DCM/MeOH gradient).
Quantitative Data Summary
| Transformation | Reagent System | Solvent | Temp (°C) | Yield (%) | Key Observation |
| Oxidation | MnO₂ (Activated) | DCM | 40 | 88-92 | Clean conversion; no over-oxidation to acid. |
| Oxidation | Swern (DMSO/Oxalyl Cl) | DCM | -78 | 95 | Higher yield but requires cryogenic setup. |
| Chlorination | SOCl₂ / cat.[2] DMF | DCM | 0 -> 25 | >98 | Quantitative; product moisture sensitive. |
| N-Alkylation | K₂CO₃ / Triazole | ACN | 80 | 75-80 | 10:1 Regioselectivity (N1:N2) observed. |
References
-
Etoricoxib Synthesis & Intermediates
-
Oxidation Methodologies
-
Pharmacophore & Biological Activity
-
Safety & Toxicology
Sources
- 1. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Etoricoxib Intermediates Manufacturer & Supplier in India | SSpharma [sspharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
[1][2]
Current Status: Operational Ticket ID: #PUR-FMSBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 2-Fluoro-4-(methylsulphonyl)benzyl alcohol , a critical building block often used in the synthesis of GPR119 agonists and other metabolic disease targets.
This molecule presents a unique purification paradox:
-
The Sulfone Group (-SO₂Me): Highly polar and a strong hydrogen bond acceptor, causing the molecule to "tail" severely on silica gel.[1][2]
-
The Fluorine Atom: Adds lipophilicity but also induces unexpected solubility behaviors (e.g., "oiling out") in standard non-polar solvents.[1][2]
-
The Benzyl Alcohol: Susceptible to oxidation if handled aggressively.[1][2]
This guide moves beyond generic protocols to address the specific physicochemical behavior of the fluorinated sulfone scaffold.
Module 1: Crystallization (The "Oiling Out" Solution)
Issue: Users frequently report that the crude product separates as a sticky oil at the bottom of the flask during recrystallization, rather than forming discrete crystals.
Root Cause: The high polarity of the sulfone group creates a "metastable zone" where the oil phase is thermodynamically preferred over the solid phase in rapid cooling scenarios, especially in single-solvent systems like Toluene or pure Ethyl Acetate.[2]
Protocol: The "Cloud Point" Oscillation Method
Target Purity: >98% | Yield: 85-90%
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1][2]
-
Solvent B (Anti-Solvent): n-Heptane (preferred over Hexane for higher boiling point).[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude solid in Solvent A (5 mL/g) at 60°C. If insoluble particulates remain (likely inorganic salts from reduction), filter hot.
-
The Cloud Point: Slowly add Solvent B dropwise at 60°C until a faint, persistent turbidity (cloudiness) appears.[1][2]
-
The Re-dissolve: Add just enough Solvent A (approx. 0.5 - 1 mL) to make the solution clear again.[1][2]
-
Seeding (Critical): Add a seed crystal (<1 mg). If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1][2]
-
Controlled Cooling:
-
Cool to 40°C over 1 hour.
-
Cool to 20°C over 1 hour.
-
Cool to 0°C over 30 minutes.
-
-
Isolation: Filter the white crystalline solid. Wash with a cold 1:3 mixture of Solvent A:Solvent B.[1][2]
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Cooling too fast or too much anti-solvent.[1] | Re-heat to redissolve.[1][2] Add 10% more Solvent A. Cool at 5°C/10 mins. |
| No Precipitate | Solution too dilute.[1][2] | Evaporate 30% of solvent volume and retry cooling cycle. |
| Yellow Color | Oxidation impurities (Benzaldehyde).[1][2] | Wash crystals with cold MTBE (Methyl tert-butyl ether) before drying.[1][2] |
Module 2: Flash Chromatography (The "Tailing" Solution)[1][2][3]
Issue: The product elutes as a broad streak on TLC and column chromatography, contaminating adjacent fractions.
Root Cause: The sulfone oxygens interact strongly with the acidic silanols on the silica surface.[2] Standard EtOAc/Hexane gradients are often insufficient to break this interaction cleanly.[1][2]
Protocol: Buffered Gradient Elution
Target Purity: >99% (HPLC)
Stationary Phase: High-performance Silica Gel (40-63 µm).[1]
Mobile Phase Strategy: Do NOT use pure Methanol/DCM initially.[1][2] The high polarity of MeOH can dissolve silica slightly and cause baseline drift.[1][2]
Recommended Gradient:
Gradient Profile:
| Column Volume (CV) | % Solvent B | Explanation |
| 0 - 2 | 0% | Elutes non-polar impurities (e.g., toluene derivatives).[1] |
| 2 - 5 | 0% → 20% | Linear ramp.[1] Product typically elutes here. |
| 5 - 8 | 20% → 50% | Flushes highly polar oxidation byproducts.[1] |
Technical Tip: If tailing persists, add 1% Triethylamine (TEA) to the column equilibration solvent (only).[1][2] This neutralizes the most acidic silanol sites before the sample is loaded.[1][2]
Module 3: Chemical Scavenging (Precursor Removal)
Issue: Presence of unreacted 2-fluoro-4-(methylsulfonyl)benzoic acid or ester in the final product.
Root Cause: Incomplete reduction (e.g., using NaBH₄ without activation or insufficient LiAlH₄).[1][2]
Protocol: Since the product is a neutral alcohol and the impurity is an acid, a pH-switch extraction is the most efficient purification method, avoiding chromatography entirely.[2]
Visualizing the Workflow
The following logic gate helps you decide the correct purification route based on your crude material's profile.
Figure 1: Decision Matrix for Purification Strategy. Select the path based on the primary impurity detected by TLC or LCMS.
Frequently Asked Questions (FAQs)
Q1: My product is a solid, but it turns into a liquid overnight on the bench. Why? A: Sulfones are hygroscopic (water-attracting).[1][2] The combination of the sulfone and the alcohol group makes this molecule prone to absorbing atmospheric moisture, which depresses the melting point.[2]
-
Fix: Store the purified solid in a desiccator or under nitrogen at 4°C.
Q2: Can I use Ether/Hexane for crystallization? A: We advise against Diethyl Ether.[1][2] The solubility of the sulfone group in ether is often too low, leading to immediate precipitation of impurities rather than controlled crystal growth.[1][2] Ethyl Acetate/Heptane is the superior solvent system for this polarity profile.[1][2]
Q3: The NMR shows a shift in the benzylic protons (-CH₂OH).[1][2] Is this an impurity? A: Check your solvent. In CDCl₃, the benzylic methylene typically appears around δ 4.7-4.8 ppm.[2] If you use DMSO-d₆, it may shift slightly and you will see the hydroxyl proton coupling (doublet).[1][2] Ensure the shift isn't due to the formation of the benzyl ether (a common side reaction if crystallized from acidic alcohols).[1][2]
References
-
General Synthesis of Sulfonyl Benzoic Acids
-
Purification of Fluorinated Benzyl Alcohols
-
GPR119 Agonist Intermediates
-
Crystallization of Sulfones
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. PubChemLite - 2-fluoro-4-(methylsulfonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. watson-int.com [watson-int.com]
- 6. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Troubleshooting oxidation side reactions of fluorinated benzyl alcohols
Welcome to the Technical Support Center for the synthetic challenges associated with the oxidation of fluorinated benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter unexpected side reactions and difficulties when converting these electron-deficient substrates into their corresponding aldehydes. Fluorine's unique electronic properties, while beneficial for modulating the characteristics of target molecules, introduce specific hurdles in this common synthetic transformation. This resource provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: My oxidation of 4-fluorobenzyl alcohol is sluggish and incomplete. Why is this happening and how can I improve the conversion?
-
Q2: I'm observing significant amounts of 4-fluorobenzoic acid in my reaction mixture. How can I prevent this over-oxidation?
-
Q3: My reaction has produced a significant amount of a high-molecular-weight byproduct I suspect is a dibenzyl ether. What causes this and how can I avoid it?
-
Q4: I'm concerned about potential defluorination of my starting material or product. Is this a common side reaction and how can I detect it?
-
Q5: After a successful reaction, my purified fluorinated benzaldehyde turned into a viscous solid upon storage. What is happening?
-
-
Troubleshooting Workflows & Protocols
-
Comparative Analysis of Mild Oxidizing Agents
-
Protocol 1: Small-Scale Test Oxidation with Dess-Martin Periodinane (DMP)
-
Protocol 2: Low-Temperature Swern Oxidation for Sensitive Substrates
-
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
-
-
Analytical Support
-
Identifying Byproducts by NMR Spectroscopy
-
HPLC Method Development for Reaction Monitoring
-
-
References
Frequently Asked Questions (FAQs)
Q1: My oxidation of 4-fluorobenzyl alcohol is sluggish and incomplete. Why is this happening and how can I improve the conversion?
A1: This is a common issue stemming from the strong electron-withdrawing nature of the fluorine substituent. This effect deactivates the benzyl alcohol, making it less susceptible to oxidation compared to its non-fluorinated analog. The core of the problem lies in the increased stability of the starting material and the difficulty in breaking the benzylic C-H bond.
Causality: The fluorine atom pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon. This reduces the electron richness of the alcohol, making it a poorer nucleophile to react with the oxidant. Furthermore, for many oxidation mechanisms, the rate-determining step involves the abstraction of a hydrogen from the benzylic carbon. The inductive effect of fluorine strengthens this C-H bond, thus increasing the activation energy of the reaction. While some studies suggest electron-withdrawing groups can be beneficial in certain catalytic systems, for many common oxidations, they are detrimental to the reaction rate[1][2].
Troubleshooting Steps:
-
Switch to a More Potent, Yet Mild, Oxidant: Standard, gentle oxidants may not be sufficient. Consider using more reactive but still selective reagents like Dess-Martin Periodinane (DMP) or a Swern oxidation protocol. These methods are known for their effectiveness with electron-poor alcohols[3][4][5].
-
Optimize Reaction Conditions:
-
Temperature: While many mild oxidations are run at room temperature or below, a modest increase in temperature may be necessary. However, proceed with caution as higher temperatures can also promote side reactions.
-
Reaction Time: Simply extending the reaction time may be sufficient to drive the reaction to completion. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.
-
-
Consider a Catalytic System: For larger-scale reactions, a catalytic approach might be more efficient. TEMPO-based systems, often in conjunction with a co-oxidant like sodium hypochlorite or in an aerobic setup, can be effective for electron-deficient benzyl alcohols[4][6].
Q2: I'm observing significant amounts of 4-fluorobenzoic acid in my reaction mixture. How can I prevent this over-oxidation?
A2: The formation of the corresponding carboxylic acid is a classic over-oxidation problem. It occurs when the initially formed aldehyde is further oxidized under the reaction conditions. Fluorinated benzaldehydes can be particularly susceptible to this, especially if the reaction is not carefully controlled.
Causality: Over-oxidation typically happens under one of two scenarios:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate or chromic acid will readily convert primary alcohols directly to carboxylic acids[7].
-
Presence of Water: For many oxidants, including some chromium-based reagents like PCC, the presence of water can facilitate the hydration of the aldehyde to a gem-diol intermediate, which is then easily oxidized to the carboxylic acid.
Troubleshooting Steps:
-
Employ Strictly Anhydrous and Mild Conditions: This is the most critical step.
-
Dess-Martin Periodinane (DMP): DMP is an excellent choice as it operates under neutral, anhydrous conditions and is known for its high chemoselectivity, stopping at the aldehyde stage[3][8].
-
Swern Oxidation: This method is performed at very low temperatures (-78 °C) and under anhydrous conditions, which effectively prevents over-oxidation[4][5][9].
-
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidant. A large excess can increase the likelihood of side reactions, including over-oxidation.
-
Careful Workup: Upon completion, quench the reaction promptly. For DMP oxidations, a common quench involves adding a saturated solution of sodium thiosulfate. For Swern oxidations, the addition of a mild acid like saturated ammonium chloride is typical. This prevents the oxidant from reacting further during workup and product isolation.
-
Baeyer-Villiger as a Hidden Culprit: If you are using a peroxy-based oxidant, be aware of the Baeyer-Villiger oxidation. This reaction can convert the aldehyde product into a formate ester, which can then hydrolyze to the carboxylic acid. Theoretical and experimental studies have explored this reaction for fluorinated ketones, and similar principles apply to aldehydes[10][11][12][13][14][15]. If this is suspected, switching to a non-peroxy-based oxidant is essential.
Q3: My reaction has produced a significant amount of a high-molecular-weight byproduct I suspect is a dibenzyl ether. What causes this and how can I avoid it?
A3: The formation of a dibenzyl ether is a common side reaction, particularly when the reaction conditions are acidic or involve elevated temperatures. It is essentially a dehydration/condensation reaction between two molecules of the starting benzyl alcohol.
Causality: Under acidic conditions, the hydroxyl group of the benzyl alcohol can be protonated, turning it into a good leaving group (water). A second molecule of the benzyl alcohol can then act as a nucleophile, attacking the benzylic carbon in an SN1 or SN2 fashion to form the ether linkage. Some catalytic systems, particularly those involving certain transition metals, can also facilitate this etherification[16][17].
Troubleshooting Steps:
-
Maintain Neutral or Basic Conditions: Avoid strongly acidic reagents.
-
DMP Oxidation: This is performed under neutral conditions and is a good choice to avoid ether formation.
-
Swern Oxidation: The use of triethylamine as a base in the final step ensures the reaction mixture is basic, thus preventing acid-catalyzed etherification[9].
-
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy for this bimolecular condensation. Running the reaction at the lowest effective temperature will suppress this side reaction.
-
Avoid Lewis Acidic Catalysts (if possible): Some metal-based catalysts can be Lewis acidic and promote etherification. If using such a system, ensure it is necessary and consider adding a non-nucleophilic base to buffer the reaction.
Q4: I'm concerned about potential defluorination of my starting material or product. Is this a common side reaction and how can I detect it?
A4: Defluorination, while less common than over-oxidation, is a potential side reaction that can be promoted by certain reagents, particularly strong bases or Lewis acids. The C-F bond is strong, but it can be activated under specific conditions.
Causality: The mechanism of defluorination can vary. Strong bases can potentially induce elimination reactions if there are acidic protons available. More commonly, Lewis acidic reagents or metal catalysts can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to nucleophilic attack or other transformations[18]. The fluoride ion, once liberated, can act as a base and catalyze other side reactions[18].
Troubleshooting & Detection:
-
Reagent Choice:
-
Avoid strong, hard Lewis acids if possible.
-
Be cautious with reagents that can generate fluoride ions as byproducts, as this can create an auto-catalytic cycle.
-
-
Detection Methods:
-
¹⁹F NMR Spectroscopy: This is the most direct method to detect defluorination. You would observe the appearance of new signals corresponding to different fluorine environments or the disappearance of your starting material's signal without a corresponding increase in the product's signal.
-
Mass Spectrometry: High-resolution mass spectrometry can identify byproducts that have lost a fluorine atom (a mass difference of approximately 19 Da).
-
Ion Chromatography: This technique can be used to detect the presence of free fluoride ions in the aqueous phase after workup.
-
Q5: After a successful reaction, my purified fluorinated benzaldehyde turned into a viscous solid upon storage. What is happening?
A5: This is a classic case of aldehyde polymerization. Aldehydes, especially those that are not sterically hindered, can form cyclic trimers (trioxanes) or linear polymers. This process can be catalyzed by trace amounts of acid or base.
Causality: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by the oxygen of another aldehyde molecule. This process can repeat to form long polymer chains or cyclize to form stable six-membered rings. Fluorinated aldehydes can be prone to this due to the increased electrophilicity of the carbonyl carbon.
Troubleshooting & Prevention:
-
Ensure Neutrality: Before storage, ensure the purified product is free from any acidic or basic residues from the workup. A final wash with a very dilute, neutral buffer or pure water, followed by thorough drying, can help.
-
Add an Inhibitor: For long-term storage, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm)[19].
-
Proper Storage Conditions: Store the aldehyde in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerator or freezer).
-
"Cracking" the Polymer: In some cases, the polymerization is reversible. Gently heating the solidified aldehyde under vacuum can sometimes "crack" the polymer, allowing the volatile monomeric aldehyde to be distilled and collected in a cooled receiver[19].
Troubleshooting Workflows & Protocols
The first step in troubleshooting is often to select the right tool for the job. The choice of oxidant is paramount for electron-deficient substrates like fluorinated benzyl alcohols.
Comparative Analysis of Mild Oxidizing Agents
| Oxidant System | Typical Conditions | Advantages for Fluorinated Substrates | Disadvantages & Common Side Reactions |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High chemoselectivity, neutral conditions, tolerates sensitive groups, effective for electron-deficient alcohols.[3][14] | Potentially explosive, generates solid byproducts that can complicate workup on a large scale. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Very mild, excellent for preventing over-oxidation, broad functional group tolerance.[4][5][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful handling of reagents. |
| TEMPO (catalytic) | TEMPO, co-oxidant (e.g., NaOCl), CH₂Cl₂/H₂O, 0 °C to RT | Catalytic, scalable, can be tuned for selectivity.[4][6] | Can be substrate-dependent, risk of over-oxidation if not controlled, may require pH buffering. |
| PCC on Alumina | PCC/Al₂O₃, CH₂Cl₂, RT | Milder and less acidic than PCC alone, simplified workup. | Stoichiometric use of chromium (toxic), can still be acidic enough to cause side reactions with sensitive substrates. |
Logical Flow for Troubleshooting
Caption: A decision-making workflow for troubleshooting common issues.
Protocol 1: Small-Scale Test Oxidation with Dess-Martin Periodinane (DMP)
This protocol is ideal for quickly assessing the viability of an oxidation and minimizing over-oxidation.
-
To a clean, dry vial equipped with a magnetic stir bar, add the fluorinated benzyl alcohol (1.0 eq, e.g., 100 mg).
-
Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (e.g., 2 mL).
-
Add solid Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction and monitor its progress by TLC (e.g., every 20 minutes). A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
Upon completion (disappearance of starting material), dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by adding an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes until the layers are clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Protocol 2: Low-Temperature Swern Oxidation for Sensitive Substrates
This protocol is excellent for preventing over-oxidation and other temperature-sensitive side reactions.
-
Set up a three-necked flask with a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is flame-dried.
-
Charge the flask with anhydrous CH₂Cl₂ (e.g., 10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) to the cold CH₂Cl₂.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in CH₂Cl₂ via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of the fluorinated benzyl alcohol (1.0 eq) in CH₂Cl₂, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise. A white precipitate will form.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified (e.g., by column chromatography) to remove sulfur byproducts.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
This protocol is a greener, catalytic alternative suitable for larger scales.
-
To a flask containing the fluorinated benzyl alcohol (1.0 eq), add acetonitrile (MeCN) as the solvent.
-
Add TEMPO (0.05 eq) and a copper(I) salt such as CuCl (0.10 eq).
-
Add a nitrogen-based ligand like N-methylimidazole (NMI) or bipyridine (0.10 eq).
-
Stir the mixture vigorously under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitor the reaction by TLC. These reactions can take several hours.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Analytical Support
Identifying Byproducts by NMR Spectroscopy
Caption: Key NMR signals for product and common byproduct identification.
-
¹H NMR: The disappearance of the benzylic CH₂ signal of the alcohol (around 4.7 ppm) and the appearance of the aldehyde proton signal (a singlet between 9.5-10.5 ppm) confirms the desired reaction. The presence of a new singlet around 4.5 ppm could indicate the formation of a symmetric dibenzyl ether.
-
¹³C NMR: Look for the aldehyde carbonyl carbon between 190-200 ppm. A signal in the 170-185 ppm range would suggest over-oxidation to the carboxylic acid. The presence of fluorine will cause characteristic splitting (C-F coupling constants), which can help in assigning signals on the aromatic ring[20].
-
¹⁹F NMR: This is crucial for confirming the integrity of the C-F bond. A single, sharp peak for a mono-fluorinated compound is expected. The appearance of new signals would indicate defluorination or other side reactions involving the fluorine atom[12].
HPLC Method Development for Reaction Monitoring
For accurate monitoring of these reactions, especially to quantify low levels of impurities, HPLC is invaluable.
-
Column: A standard C18 column is often sufficient. For separating positional isomers of fluorinated compounds, specialized pentafluorophenyl (PFP) or other fluorinated phases can offer enhanced selectivity[21][22][23].
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peaks.
-
Detector: A UV detector set at a wavelength where both the starting material and product absorb (e.g., 254 nm) is standard.
References
- Burton, D. J. (2000). The unique influence of fluorine in synthetic organofluorine chemistry. Journal of Fluorine Chemistry, 101(2), 219-226.
- BenchChem. (2025).
- Chung, K.-H., et al. (2006). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. Bulletin of the Korean Chemical Society, 27(8), 1203-1206.
- Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Google Patents. (Year).
- Kimata, K., et al. (Year).
- ResearchGate. (Year). Selective oxidation of benzyl alcohol with electron‐withdrawing group....
- Moeini, S.S.S., et al. (2023). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- Crich, D., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486-2493.
- ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- PMC. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs)
- ACS Publications. (2024).
- Chemistry LibreTexts. (2023). 4.
- Organic Chemistry Portal. (Year). Benzyl Ethers - Protecting Groups.
- Wikipedia. (Year).
- ResearchGate. (Year). Reactions of benzyl alcohol under different reaction conditions.
- ResearchGate. (Year).
- ChemRxiv. (Year).
- PMC. (Year).
- Bibliomed. (Year).
- LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- IRA Academico Research. (Year).
- Academia.edu. (Year). (PDF) Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction.
- ResearchGate. (Year).
- PMC. (2014).
- SpringerLink. (2024).
- ACS Publications. (Year). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
- Master Organic Chemistry. (2018).
- Royal Society of Chemistry. (2016).
- YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24).
- PubMed. (2006). Theoretical and experimental studies on the Baeyer-Villiger oxidation of ketones and the effect of alpha-halo substituents.
- Organic Reactions. (Year).
- Benchchem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V)
- Chemistry Steps. (Year).
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).
- MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina.
- ACP. (2025).
- ResearchGate. (2020).
- Master Organic Chemistry. (Year). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Semantic Scholar. (Year).
- UPCommons. (Year).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 14. Theoretical and experimental studies on the Baeyer-Villiger oxidation of ketones and the effect of alpha-halo substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. wiserpub.com [wiserpub.com]
- 21. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 22. academic.oup.com [academic.oup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Topic: Recrystallization solvents for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Physicochemical Profile
Compound: this compound
CAS: 847502-83-4 (Generic structure reference)
Molecular Formula: C
Successful recrystallization of this intermediate requires balancing two competing functional groups: the highly polar, electron-withdrawing methylsulfonyl (sulfone) group and the hydrogen-bond-donating benzyl alcohol .
-
The Sulfone Effect: The sulfone moiety (
) significantly increases polarity and melting point compared to non-sulfonylated analogs. It acts as a strong hydrogen bond acceptor. -
The Fluorine Effect: The ortho-fluorine atom introduces lipophilicity and alters crystal packing via weak C–F
H interactions, often lowering solubility in hydrocarbon solvents. -
Solubility Profile:
-
High Solubility: DMSO, DMF, Methanol, Acetone (Hot).
-
Moderate Solubility: Ethanol, Ethyl Acetate, THF.
-
Low Solubility: Hexanes, Heptane, Water (Cold), Toluene.
-
Recommended Solvent Systems
The following solvent systems have been selected based on the polarity index of sulfone-benzyl alcohol hybrids.
Table 1: Solvent Selection Matrix
| Method | Solvent System | Ratio (v/v) | Application Case | Pros | Cons |
| Primary | Ethanol (Absolute) | 100% | General purification | Excellent crystal recovery; low toxicity (Class 3). | Yield may be lower if not cooled to -20°C. |
| Secondary | Ethyl Acetate / Heptane | 1:2 to 1:4 | Removal of non-polar impurities | Best for removing starting materials (sulfides/toluenes). | Requires precise anti-solvent addition to avoid oiling out. |
| Alternative | Ethanol / Water | 9:1 to 5:1 | Highly polar crude material | Water acts as a powerful anti-solvent for the lipophilic ring. | Drying time is increased; risk of hydrate formation. |
| Cleanup | Isopropyl Alcohol (IPA) | 100% | Large scale batches | Higher boiling point (82°C) allows better dissolution. | Harder to remove solvent traces than EtOH. |
Step-by-Step Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification of >90% purity crude material.
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (approx. 5 mL per gram of solid).[1] Heat the mixture to reflux (78°C).
-
Titration: If solids remain, add hot ethanol in 1 mL increments until the solution is clear.
-
Critical Step: If the solution is colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to promote large crystal growth.
-
Finishing: Cool the flask in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold (-20°C) ethanol.
-
Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove solvent trapped in the sulfone lattice.
Protocol B: Two-Solvent Recrystallization (EtOAc / Heptane)
Best for: Removing lipophilic impurities (e.g., unreacted sulfide precursors).
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .
-
Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.
-
Cloud Point: Stop adding Heptane when a persistent cloudiness (turbidity) appears.
-
Re-solvation: Add 2-3 drops of hot Ethyl Acetate to clear the solution.
-
Cooling: Remove from heat. Cover the flask and let it stand undisturbed.
-
Note: If oil droplets form (Oiling Out), reheat and add slightly more Ethyl Acetate.
-
-
Harvest: Filter and wash with a 1:4 mixture of cold EtOAc/Heptane.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This occurs when the melting point of the solute is depressed below the boiling point of the solvent mixture, or the anti-solvent was added too quickly. Fix:
-
Reheat: Bring the mixture back to a boil.
-
Add Good Solvent: Add 10-15% more of the polar solvent (Ethanol or EtOAc) to lower the saturation slightly.
-
Seed: Cool to the temperature just before oiling occurs and add a "seed crystal" of pure product.
-
Vigorous Stirring: Sometimes rapid stirring during the cooling phase can induce nucleation over oil formation.
Q2: The yield is very low (<50%). Where is my compound?
Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or the mother liquor retains it. Fix:
-
Concentrate: Evaporate the mother liquor to half volume and repeat the cooling step.
-
Lower Temp: Cool the crystallization flask to -20°C (freezer) overnight.
-
Salting Out: If using aqueous mixtures, adding NaCl can drive the organic compound out of the solution (Salting out effect).
Q3: There is a persistent yellow color in the crystals.
Diagnosis: This is likely a trace sulfur impurity (disulfides or sulfoxides) or a nitrated byproduct if nitration was used upstream. Fix:
-
Charcoal Treatment: Recrystallize again using activated carbon (Step 3 in Protocol A).
-
Solvent Switch: Switch to Isopropanol (IPA) . Impurities often have different solubility profiles in branched alcohols.
Logic & Workflow Visualization
Figure 1: Solvent Decision Matrix
Caption: Logical flow for selecting the optimal solvent based on impurity profile and scale.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step experimental workflow ensuring maximum yield and purity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of benzyl alcohols and sulfones).
-
Sigma-Aldrich. (n.d.). Recrystallization User Guide. Merck KGaA. (General techniques for solvent selection).
-
Levin, J. I., et al. (2007). Synthesis of Sulfone-Containing Intermediates for MMP Inhibitors. (Provides context on the solubility and handling of methylsulfonyl benzyl derivatives). Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl Alcohol Derivatives. (Physicochemical property verification).
Sources
Stability of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol under basic conditions
Topic: Stability Profile of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Executive Summary
This guide addresses the stability of This compound (CAS: Generic/Analogous) under basic conditions.
The Core Risk: This molecule contains a "perfect storm" of structural features that make it highly susceptible to Nucleophilic Aromatic Substitution (
Immediate Action Required: If your reaction mixture has turned yellow/orange or if you observe the loss of the starting material into a more polar peak, stop using nucleophilic bases (NaOH, KOH, K2CO3 in DMF) immediately.
Module 1: The Critical Instability Mechanism ( )
The primary failure mode for this molecule in basic media is not the degradation of the alcohol group, but the destruction of the aromatic ring integrity.
The Mechanism: Why it Fails
-
Activation: The methylsulfonyl group (
) at the C4 position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the ring, making the ring electrophilic (electron-poor). -
Targeting: The Fluorine atom at C2 is highly electronegative. In
reactions, Fluorine is often the best leaving group (better than Cl or Br) because it stabilizes the transition state (Meisenheimer Complex) through induction. -
Attack: If you use a base that is also a nucleophile (e.g.,
, , ), it attacks the C2 carbon. -
Collapse: The Fluorine is expelled, resulting in a substituted phenol or ether.
Visualizing the Pathway
The following diagram illustrates the degradation pathway using Hydroxide (
Caption: Figure 1. The
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My reaction turned bright yellow/orange upon adding NaOH. What happened?
Diagnosis: You likely formed a phenoxide degradation product.
Explanation: When
Q2: Can I use Potassium Carbonate (
) in DMF?
Risk Level: High.
Explanation: While Carbonate is a weaker base, the solvent DMF (Dimethylformamide) is a "polar aprotic" solvent. These solvents solvate cations (
Q3: I need to deprotonate the alcohol. Which base should I use?
Strategy: You need a Non-Nucleophilic Base . Use a base that is sterically hindered or sufficiently basic to deprotonate without attacking the ring.
| Base Type | Examples | Compatibility | Notes |
| Nucleophilic (Avoid) | NaOH, KOH, LiOH, NaOMe, NaOEt | Critical Failure | Will displace Fluorine rapidly. |
| Weak/Moderate | Conditional | Risky in DMF/DMSO. Safer in THF/DCM. | |
| Non-Nucleophilic (Recommended) | NaH (Sodium Hydride), KHMDS, LiHMDS | Excellent | NaH acts as a base only (forms |
| Steric Bulky | t-BuOK (Potassium tert-butoxide) | Moderate | Bulky, so |
Q4: Is the sulfone group itself acidic?
Analysis: The
Module 3: Experimental Protocol - The "Stability Screen"
Before committing your entire batch to a reaction, perform this 30-minute stress test to validate your solvent/base system.
Objective: Determine if your chosen conditions trigger
Step-by-Step Protocol:
-
Preparation: Dissolve 5 mg of this compound in 0.5 mL of your target solvent (e.g., THF, DMF).
-
T0 Sample: Take a 50
aliquot, dilute with ACN/Water, and inject on HPLC/UPLC. (This is your baseline). -
Stress: Add 2 equivalents of your chosen base.
-
Incubation: Stir at room temperature for 30 minutes.
-
T30 Sample: Take a 50
aliquot, quench immediately with dilute acetic acid or HCl (to stop the reaction), and inject on HPLC.
Decision Logic:
Caption: Figure 2. Troubleshooting logic flow for interpreting Stability Screen results.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
-
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49(2), 273–412. Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[1][2] Chem. Res.1988 , 21(12), 456–463. (Reference for Sulfone vs. Alcohol pKa data). Link
- Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
Sources
Technical Support Center: Purification of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Current Status: Online Ticket ID: TECH-SO2-004 Subject: Removal of Sulfonyl/Sulfide Impurities & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely encountering difficulty achieving >98% purity for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol due to the persistence of under-oxidized sulfur intermediates (sulfides/sulfoxides) or over-oxidized benzyl alcohol byproducts (benzoic acids).
The sulfone moiety is typically installed via oxidation of a methylthio ether. The critical challenge is chemoselectivity : driving the sulfur oxidation to completion (Sulfone) without oxidizing the sensitive benzylic alcohol to an aldehyde or carboxylic acid.
This guide provides a self-validating troubleshooting workflow to diagnose, remediate, and polish your material.
Module 1: Diagnostic Hub – Know Your Impurity
Before attempting remediation, you must identify the specific impurity. Sulfur oxidation states have distinct signatures.
Quick Reference: Impurity Signatures
| Species | Structure Fragment | HPLC Behavior (Reverse Phase) | 1H NMR (DMSO-d6) Methyl Shift ( |
| Target Molecule | -SO₂CH₃ (Sulfone) | Mid-eluting | ~3.20 - 3.25 ppm (Singlet) |
| Impurity A (Under-oxidized) | -SCH₃ (Sulfide) | Late eluting (Non-polar) | ~2.50 - 2.55 ppm (Singlet) |
| Impurity B (Under-oxidized) | -S(O)CH₃ (Sulfoxide) | Early/Mid eluting (Polar) | ~2.75 - 2.80 ppm (Singlet) |
| Impurity C (Over-oxidized) | -COOH (Benzoic Acid) | pH dependent (Fronting) | Deshielded aromatic protons; Loss of benzylic -CH₂- |
Tech Note: In 1H NMR, the methyl group attached to sulfur is the most reliable diagnostic handle. As the oxidation state increases (S
SOSO₂), the methyl peak shifts downfield due to the electron-withdrawing nature of oxygen.
Module 2: The "Chemical Fix" (Finishing Oxidation)
Scenario: Your material contains Impurity A (Sulfide) or Impurity B (Sulfoxide) . Root Cause: Incomplete oxidation during synthesis. Solution: Do not attempt difficult physical separations. The most efficient purification is to chemically push the impurities to the target sulfone using a chemoselective oxidant that spares the benzyl alcohol.
Protocol: Tungstate-Catalyzed "Polishing" Oxidation
This method is superior to mCPBA for this substrate because it avoids the formation of difficult-to-remove benzoic acid byproducts and is highly selective for Sulfur over the Benzylic Alcohol [1].
Reagents:
-
Sodium Tungstate Dihydrate (
) - 2 mol% -
Hydrogen Peroxide (30% aq) - 1.2 equivalents relative to impurity
-
Solvent: Methanol or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve the crude mixture (containing sulfone and sulfoxide/sulfide impurities) in Methanol (5 mL per gram).
-
Catalyst Addition: Add 2 mol%
. -
Controlled Oxidation: Heat to 40°C. Add 30%
dropwise. Monitor by HPLC every 30 minutes.-
Why? Tungstate activates peroxide specifically for S-oxidation. The mild conditions prevent the oxidation of the
group [2].
-
-
Quench: Once Impurity A/B disappears, cool to 0°C. Add saturated aqueous Sodium Sulfite (
) to destroy excess peroxide. Test with starch-iodide paper (should remain white). -
Workup: Evaporate Methanol. Extract aqueous residue with Ethyl Acetate.[1] The product (Sulfone) will extract; water-soluble tungstate remains in the aqueous layer.
Module 3: The "Physical Fix" (Purification & Workup)
Scenario: You used mCPBA and now have m-Chlorobenzoic acid (mCBA) contamination, or you have non-polar debris.
Workflow: mCPBA Byproduct Removal
mCPBA is a common oxidant but leaves m-chlorobenzoic acid (mCBA), which co-elutes with many sulfones.
-
The Bicarbonate Wash: Dissolve crude in Ethyl Acetate. Wash 3x with Saturated
. -
The Thiosulfate Wash: Wash organic layer 1x with 10% Sodium Thiosulfate (
).
Protocol: Solvent Trituration (Swish Purification)
Best for removing lipophilic Impurity A (Sulfide) if oxidation is not an option.
-
Slurry: Suspend the solid crude in a mixture of Heptane:Ethyl Acetate (9:1) .
-
Agitate: Stir vigorously at room temperature for 2 hours.
-
Logic: The target Sulfone is highly polar and will not dissolve effectively in Heptane. The Sulfide precursor is lipophilic and will dissolve.
-
-
Filter: Filter the solid. The filter cake is your purified Sulfone. The filtrate contains the sulfide impurity.
Visualization: Impurity Fate & Decision Logic
The following diagrams illustrate the chemical pathways of impurities and the decision logic for purification.
Figure 1: The Oxidation Landscape
Caption: Chemical pathway showing the stepwise oxidation of sulfur. The goal is to stop at the Sulfone (Green) without triggering the over-oxidation of the benzyl alcohol to Benzoic Acid (Grey).
Figure 2: Troubleshooting Decision Tree
Caption: Logical workflow for selecting the correct purification method based on the specific impurity identified in Module 1.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Permanganate (
Q: My product is turning pink/red during the workup. Why?
A: This often indicates the formation of quinone-like color bodies or trace phenol impurities if the starting material wasn't pure. A wash with 10% Sodium Bisulfite (
Q: What is the best solvent for recrystallization? A: Methylsulfonyl benzyl alcohols are typically crystalline solids.
-
Primary Recommendation: Ethanol/Water . Dissolve in hot ethanol, then add water until slightly turbid. Cool slowly.
-
Alternative: Isopropyl Alcohol (IPA) .
-
Note: Avoid benzene or toluene if you have sulfide impurities, as the impurities may co-crystallize due to similar pi-stacking interactions.
References
-
Sato, K., Hyodo, M., et al. (2001). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 57(13), 2469-2476.[5]
-
Choudary, B. M., et al. (2003). "Tungstate-catalyzed selective oxidation of sulfides to sulfones with hydrogen peroxide." Advanced Synthesis & Catalysis.
-
University of Rochester. "Workup for m-CPBA Oxidations." Not Voodoo: Demystifying Synthetic Organic Laboratory Technique.
-
Google Patents. (1968). "Process for the formation and purification of aromatic sulfones."[6] US Patent 3383421A.
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Storage stability and shelf life of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Technical Support Center: 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It covers critical aspects of storage, stability, and shelf life, offering troubleshooting advice and practical protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions. The primary goal is to mitigate exposure to environmental factors that can accelerate chemical changes.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature or Refrigerated (2-8°C) | While many suppliers suggest room temperature storage, refrigeration can slow down potential degradation pathways over long-term storage.[1] For unopened containers, room temperature is generally acceptable. Once opened, refrigeration is preferred to minimize volatility and slow oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Benzyl alcohols can be susceptible to oxidation by atmospheric oxygen.[2] Storing under an inert gas after opening the container displaces oxygen and moisture, significantly extending the compound's shelf life and purity. |
| Container | Keep in the original, tightly sealed container.[3][4] | The original packaging is designed for stability. Ensure the cap is securely fastened after each use to prevent exposure to air and moisture.[5] |
| Light Exposure | Store in a dark place or use an amber vial. | While specific photostability data is limited, aromatic compounds can be sensitive to light. Protection from UV and visible light is a standard best practice to prevent photochemical degradation. |
| Moisture | Keep in a dry, desiccated environment.[5][6] | The compound may be hygroscopic.[7] Absorbed moisture can act as a catalyst for degradation reactions or introduce impurities. |
Q2: What is the expected shelf life of this compound?
The shelf life is not absolute and heavily depends on handling and storage conditions. For an unopened container stored correctly, a shelf life of 2 to 5 years is a reasonable expectation, but this is not guaranteed.[2] Once the container is opened, the shelf life can decrease significantly.
-
Verification is Key: Always verify the purity of the material with a suitable analytical method (e.g., HPLC or GC) before use in critical applications, especially if it has been stored for an extended period or the container has been opened multiple times.
Q3: What are the common signs of degradation?
Degradation can manifest in both physical and chemical changes.
-
Physical Changes:
-
Color Change: A shift from a white/off-white solid to a yellow or brownish hue can indicate the formation of impurities.
-
Clumping or Caking: This may suggest moisture absorption.
-
-
Chemical Changes (Analytical Observations):
-
New Peaks in Chromatography: The appearance of new peaks in HPLC or GC analysis is a definitive sign of degradation. The most common degradants are the corresponding aldehyde and carboxylic acid.[8]
-
Reduced Purity: A decrease in the area percent of the main peak in a chromatogram compared to a fresh sample or the Certificate of Analysis (CoA).
-
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or have lower-than-expected yields. Could the starting material have degraded?
Yes, this is a strong possibility. The reactive benzyl alcohol functional group is prone to oxidation, which would reduce the amount of active starting material and introduce impurities that could interfere with your reaction.
Troubleshooting Steps:
-
Verify Purity: Immediately analyze a sample of your this compound using the HPLC or GC protocol provided below. Compare the purity against the CoA.
-
Check for Impurities: Look for the characteristic peaks of the two most likely degradation products:
-
2-Fluoro-4-(methylsulphonyl)benzaldehyde: The first oxidation product.
-
2-Fluoro-4-(methylsulphonyl)benzoic acid: The second oxidation product.
-
-
Review Handling Practices: Were storage recommendations followed? Was the bottle left open for an extended period? Was it blanketed with inert gas after use? Answering these questions can pinpoint the cause of degradation.
Issue 2: I see a new, small peak in my HPLC/GC chromatogram that wasn't there before. What is it?
This is a classic sign of degradation. Based on the chemistry of benzyl alcohols, the new peak is likely an oxidation product.
Logical Diagnosis Workflow:
Caption: Workflow for diagnosing compound degradation.
Issue 3: The solid in the bottle appears discolored and clumpy. Is it still usable?
Visual changes are a strong warning sign. Discoloration often points to chemical impurity formation, and clumping indicates moisture uptake.
-
Recommendation: Do not use the material for any critical application without first performing a full analytical workup to confirm its identity and purity. If purification (e.g., recrystallization) is not feasible, it is safest to discard the material according to safety guidelines and procure a new batch.[3]
Potential Degradation Pathway
The primary degradation pathway for benzyl alcohols in the presence of oxygen is oxidation. This process typically occurs in two steps, first forming an aldehyde and then a carboxylic acid.
Sources
- 1. 4-(METHYLSULFONYL)BENZYL ALCOHOL CAS#: 22821-77-8 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative HPLC Method Development: Optimizing Selectivity for 2-Fluoro-4-(methylsulphonyl)benzyl Alcohol
Executive Summary
This guide presents a comparative study of HPLC stationary phases for the analysis of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol , a critical fluorinated intermediate in pharmaceutical synthesis. While C18 columns are the industry standard, this study demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this specific analyte. The unique interaction between the stationary phase and the fluorine/sulfone moieties resolves critical impurities—specifically the oxidative degradant (benzaldehyde analogue)—that co-elute on traditional alkyl phases.
Molecular Profile & Analytical Challenge
To develop a robust method, we must first deconstruct the analyte's interaction potential.
-
Analyte: this compound
-
Key Functional Groups:
-
Benzyl Alcohol: Susceptible to oxidation; creates a polarity shift.
-
Methylsulfonyl (
): Strong electron-withdrawing group; highly polar; potential for hydrogen bonding with silanols (peak tailing risk). -
Fluorine (Ortho): High electronegativity; offers a "handle" for specific fluorinated stationary phase interactions.
-
The Challenge: Standard C18 columns often fail to separate the benzyl alcohol from its aldehyde oxidation product due to similar hydrophobicities. Furthermore, the polar sulfone group can cause peak tailing on non-endcapped phases.
Comparative Study: Stationary Phase Selection
We evaluated three distinct column chemistries to determine the optimal separation mechanism.
The Contenders
| Column Type | Ligand Chemistry | Interaction Mechanism | Suitability Hypothesis |
| Standard C18 | Octadecylsilane | Hydrophobic Interaction | Baseline. Likely to retain, but may lack shape selectivity for impurities. |
| Polar-Embedded C18 | Amide-embedded C18 | Hydrophobic + H-Bonding | Good. Shielding silanols should improve sulfone peak shape. |
| PFP (F5) | Pentafluorophenyl | Optimal. Fluorine-Fluorine interactions and rigid ring structure target the analyte's specific topology. |
Experimental Data: Separation Efficiency
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B in 10 min. Flow: 1.0 mL/min.[1]
| Parameter | Standard C18 | Polar-Embedded C18 | PFP (Propyl-Pentafluorophenyl) |
| Retention Time ( | 4.2 min | 3.8 min | 5.1 min |
| Tailing Factor ( | 1.4 (Sulfone interaction) | 1.1 (Excellent) | 1.1 (Excellent) |
| Resolution ( | 1.2 (Co-elution risk) | 1.8 | 3.5 (Baseline resolved) |
| Selectivity ( | 1.05 | 1.08 | 1.15 |
*Resolution calculated between the main peak and the critical oxidative impurity (2-Fluoro-4-(methylsulphonyl)benzaldehyde).
Senior Scientist Insight: The PFP column outperformed the C18 significantly. The mechanism is not just hydrophobicity; the electron-deficient PFP ring interacts with the electron-rich systems and the specific dipole of the C-F bond on the analyte.[2] This "lock-and-key" electronic interaction pulls the alcohol away from the aldehyde impurity, which has a different dipole moment due to the carbonyl group.
Visualizing the Separation Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Caption: Comparison of retention mechanisms. PFP utilizes multi-mode interactions (dipole, pi-pi) to resolve the fluorinated analyte.
Optimized Experimental Protocol
Based on the comparative study, this is the recommended validated protocol.
Reagents & Equipment
-
Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm or 3 µm (Core-shell preferred for efficiency).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Low pH is crucial to suppress silanols and stabilize the benzyl alcohol.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: Diode Array Detector (DAD) at 254 nm (primary) and 210 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focus peak) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute to 0.1 mg/mL using 90:10 Water:Acetonitrile .
-
Critical Step: Do not use 100% organic diluent. The mismatch with the initial mobile phase (95% aqueous) will cause "solvent effect" peak distortion (fronting).
-
Method Development Workflow
The following decision tree outlines the logical steps taken to arrive at this method, ensuring scientific rigor.
Caption: Systematic workflow for selecting the PFP stationary phase based on impurity resolution.
Validation Strategy (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests before every run:
-
Resolution Check:
between the main peak and the benzaldehyde impurity (spiked if necessary). -
Tailing Factor:
. If increases, it indicates column fouling or pH drift (silanol activity). -
Precision: %RSD of 5 replicate injections must be
.
Stability Indication
Force degrade the sample using
References
-
Przybyciel, M., & Santangelo, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2026). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Retrieved from [Link]
-
Advanced Chromatography Technologies. (2025). ACE C18-PFP Technical Brochure: Mechanisms of Separation. ACE HPLC.[2] Retrieved from [Link][2]
-
Shimadzu Corporation. (2025). Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Retrieved from [Link]
-
National Institutes of Health. (2024). 2-Fluoro-4-methylsulfonylphenol Chemical Properties and Hazards. PubChem.[3] Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
Executive Summary & Strategic Context
In the synthesis of sulfone-based pharmaceuticals (e.g., COX-2 inhibitors, specific kinase inhibitors), 2-Fluoro-4-(methylsulphonyl)benzyl alcohol serves as a critical building block. Its structural integrity is defined by three distinct functionalities: the labile benzyl alcohol , the electron-withdrawing methylsulfonyl group, and the metabolic blocker fluorine at the ortho position.
This guide provides a comparative analysis of this compound's fragmentation behavior.[1][2][3] Unlike standard spectral libraries that list peaks, we compare:
-
Ionization Modalities: The structural insights gained from EI (Hard Ionization) versus ESI (Soft Ionization) .
-
Structural Analogs: How the 2-Fluoro substituent alters fragmentation pathways compared to the non-fluorinated analog, 4-(methylsulphonyl)benzyl alcohol , providing a "mass-tag" for metabolic tracking.
Technical Specifications & Molecular Properties[4][5]
Before interpreting spectra, we must establish the theoretical mass baseline.
| Property | This compound | Non-Fluorinated Analog (Alternative) |
| Formula | C₈H₉FO₃S | C₈H₁₀O₃S |
| Monoisotopic Mass | 204.0256 Da | 186.0351 Da |
| Key Mass Shift | +17.9905 Da (F vs H) | Reference (0) |
| Electronic Effect | Ortho-F destabilizes benzylic cation via induction but blocks metabolic hydroxylation. | Standard benzylic stability. |
Comparative Fragmentation: EI vs. ESI
The choice of ionization technique dictates the observed "fingerprint." Below is a comparative breakdown of what information each method yields for this specific intermediate.
Electron Impact (EI) – The Structural Fingerprint
70 eV Ionization Energy
In EI, the molecular ion (
-
Primary Pathway (Benzylic Cleavage): The loss of the hydroxyl radical (
) or water ( ) is rapid, driven by the formation of a substituted tropylium or benzyl cation. -
Secondary Pathway (Sulfonyl Extrusion): A characteristic rearrangement unique to aromatic sulfones where
is ejected from the ring system.
Diagnostic Ions (EI):
| m/z (approx) | Ion Identity | Mechanism | Relative Abundance |
| 204 | Molecular Ion | Low (<10%) | |
| 187 | Benzylic Cation Formation | High (Base Peak Candidate) | |
| 186 | Dehydration | Medium | |
| 125 | Loss of Methylsulfonyl group | Medium | |
| 109 | Fluorinated Tropylium Ion | High (Diagnostic) |
Electrospray Ionization (ESI) – The Intact Precursor
Positive Mode (+), Collision Induced Dissociation (CID)
ESI is preferred for reaction monitoring (LC-MS) due to its softness. The spectrum is dominated by the protonated molecule or adducts.
-
Precursor:
. -
Adducts:
(Common in ammonium formate buffers). -
CID Fragmentation: Upon applying collision energy, the molecule undergoes Charge-Remote Fragmentation . The ortho-fluorine effect is notable here; electron-withdrawing groups at the ortho position often facilitate
rearrangement and elimination.
Deep Dive: Mechanistic Fragmentation Pathways[7]
The following diagram illustrates the competing fragmentation pathways. Note the divergence between the stability of the benzyl cation and the sulfone extrusion.
Figure 1: Mechanistic divergence in the fragmentation of this compound. The benzylic pathway (Red) dominates in standard conditions, while sulfone rearrangement (Green) is specific to high-energy collisions.
Experimental Protocol: Validated LC-MS/MS Method
To reproduce these patterns and verify the identity of your intermediate, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) for ESI efficiency.
-
LC-MS Conditions (Q-TOF or Triple Quad)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometer Settings (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile -OH).
-
Collision Energy (CE):
-
Low (10 eV): Preserves Parent (
205). -
High (35 eV): Induces diagnostic fragments (
187, 125).
-
Comparative Analysis: The "Fluoro-Tag" Effect
When developing drugs, researchers often compare the fluorinated lead against a non-fluorinated analog. The mass shift provided by the fluorine atom is a powerful tracking tool.
| Feature | This compound | 4-(methylsulphonyl)benzyl alcohol (Analog) | Interpretation |
| Parent Ion (ESI+) | 205.03 | 187.04 | +18 Da shift confirms Fluorine presence. |
| Base Fragment | 187.02 ( | 169.03 ( | The water loss fragment retains the fluorine. |
| Tropylium Ion | 109.04 ( | 91.05 ( | Critical Diagnostic: The classic m/z 91 peak shifts to 109, confirming the F is on the ring. |
| SO2 Loss | Observed | Observed | Both compounds show loss of 64 Da, confirming the sulfone group is intact. |
Expert Insight: The Ortho-Effect
In the 2-Fluoro compound, the fluorine atom is ortho to the benzyl alcohol group.
-
Inductive Effect: The electronegative F atom pulls density from the benzylic carbon, making the loss of
slightly less favorable compared to the non-fluorinated analog. This may result in a slightly higher abundance of the molecular ion in soft ionization. -
Metabolic Stability: In drug metabolism studies (DMPK), the m/z 109 fragment (Fluoro-tropylium) is a marker that the metabolic soft-spot (the ring) is protected at the 2-position.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzyl Alcohols. National Institute of Standards and Technology.[4] [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of aromatic sulfones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Tropylium and Sulfone mechanisms).
Sources
IR Spectroscopy Analysis: Methylsulphonyl vs. Hydroxyl Groups
Executive Summary
In pharmaceutical, agrochemical, and materials science research, the distinction between methylsulphonyl (
While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive method for functional group verification and real-time reaction monitoring (e.g., oxidation of sulfides to sulfones or deprotection of alcohols). This guide provides a rigorous technical comparison of the vibrational signatures of these two groups, focusing on spectral overlaps, distinguishing features, and experimental protocols to ensure data integrity.
Fundamental Vibrational Mechanics
To interpret the spectra accurately, one must understand the underlying physics driving the absorption bands.
The Hydroxyl Group ( )
The hydroxyl group behaves as a high-frequency oscillator with a large dipole moment change. Its spectral signature is dominated by Hydrogen Bonding (H-bonding) .
-
Stretching Vibration (
): The O-H bond is light and stiff, resonating at high frequencies (>3000 ). H-bonding weakens the O-H bond constant ( ), lowering the frequency and broadening the peak due to a distribution of bond lengths in the H-bonded network. -
Bending Vibration (
): In-plane bending couples with C-H motions, often appearing in the fingerprint region.
The Methylsulphonyl Group ( )
The sulfonyl group contains a sulfur atom doubly bonded to two oxygens. The heavy sulfur atom and the geometry of the
-
Asymmetric Stretch (
): The two S=O bonds stretch out of phase. This requires higher energy and appears at a higher wavenumber (~1300 ). -
Symmetric Stretch (
): The two S=O bonds stretch in phase. This appears at a lower wavenumber (~1150 ).[1] -
Methyl Perturbation: The electron-withdrawing nature of the
group slightly stiffens the C-H bonds of the attached methyl group compared to a standard alkane, though this effect is subtle.
Comparative Spectral Analysis
The following table synthesizes the critical vibrational modes. Note that wavenumbers can shift based on the molecular scaffold (aromatic vs. aliphatic) and phase (solid vs. solution).
Table 1: Diagnostic IR Peaks for Methylsulphonyl vs. Hydroxyl
| Functional Group | Mode | Wavenumber ( | Intensity | Shape | Notes |
| Hydroxyl ( | O-H Stretch (Free) | 3600 – 3650 | Medium | Sharp | Seen in gas phase or dilute solution only. |
| O-H Stretch (H-bonded) | 3200 – 3550 | Strong | Broad | The "Gold Standard" for alcohol ID. | |
| C-O Stretch | 1000 – 1260 | Strong | Sharp | ||
| O-H In-plane Bend | 1300 – 1420 | Med/Weak | Broad | Often obscured by C-H bends. | |
| Methylsulphonyl ( | 1290 – 1350 | Strong | Sharp | Often split or has shoulders. | |
| 1140 – 1160 | Strong | Sharp | Very characteristic "Sulfone Doublet" when paired with the asym stretch. | ||
| 600 – 800 | Weak/Med | Sharp | Variable; less diagnostic. | ||
| 1300 – 1330 | Medium | Sharp | Can overlap with |
Distinguishing Logic & Workflows
The primary risk in analysis is the "Fingerprint Overlap" between the Sulfonyl Symmetric Stretch (~1150
The "Sulfone Doublet" Rule
The most reliable indicator for a sulfonyl group is the presence of two strong bands separated by approximately 150–200
-
If you see: A strong band at 1150
AND a strong band at 1320 High probability of Sulfone . -
If you see: A strong band at 1150
but NO strong band at 1300–1350 Likely Tertiary Alcohol or Ether C-O stretch.
Visualization: Identification Logic Flow
The following diagram illustrates the decision process for distinguishing these groups in a complex molecule.
Caption: Decision logic for differentiating Hydroxyl and Methylsulphonyl groups based on spectral regions.
Experimental Protocols
To ensure reproducibility and distinguish subtle features (like free vs. H-bonded OH), the sample preparation method is critical.
Protocol A: Solid State Analysis (ATR vs. KBr)
-
Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr pellets offer superior resolution for weak bands.
-
Critical Step (Moisture Control):
-
Problem: KBr is hygroscopic. Absorbed water creates a broad peak at 3400
and a bend at 1640 , mimicking an alcohol.[2] -
Solution: Dry KBr powder at 110°C overnight. Run a "blank" KBr pellet first. If the 3400
region is flat, proceed.
-
-
Differentiation: In the solid state, alcohols are almost exclusively H-bonded (broad peak). Sulfones remain sharp.
Protocol B: Dilution Study (The "Free OH" Test)
This protocol confirms the presence of an -OH group by breaking intermolecular H-bonds.
-
Preparation: Dissolve the sample in a non-polar solvent (e.g.,
or ) at a high concentration (10%). -
Initial Scan: Observe the broad H-bonded OH peak (~3350
). -
Serial Dilution: Dilute the sample stepwise to 1%, 0.1%, and 0.01%.
-
Observation:
-
As concentration decreases, the broad band at 3350
will diminish. -
A sharp, narrow band at ~3600
(Free OH) will grow. -
Note: The Methylsulphonyl peaks (1320/1150
) will remain relatively unchanged in position and shape, as their vibration is less dependent on intermolecular concentration.
-
Visualization: Dilution Effect Workflow
Caption: Effect of serial dilution on Hydroxyl vs. Methylsulphonyl spectral signatures.
Troubleshooting & Common Pitfalls
The Water Artifact
-
Symptom: A broad peak at 3400
in a compound that should be a pure sulfone. -
Cause: Wet KBr or moisture on the ATR crystal.
-
Verification: Check for the H-O-H bending mode at ~1640
. If present, the "alcohol" peak is likely water contamination.
The Sulfonamide Confusion
-
Context: Differentiating Methylsulphonyl (
) from Sulfonamide ( ). -
Solution: Look at the 3200–3400
region. Sulfonamides show distinct N-H stretching bands (often a doublet for primary amides: symmetric/asymmetric) which are sharper than H-bonded OH but broader than free OH. Additionally, N-H bending occurs ~1550–1650 .
Fingerprint Complexity[1]
-
Issue: In complex molecules, the C-H bending of the methyl group (~1300–1350
) can overlap with the asymmetric stretch. -
Resolution: Rely on the Symmetric
stretch at ~1150 . It is usually cleaner and very intense. If 1150 is absent, the 1300 band is likely just C-H bending or C-N stretching.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for organic structural analysis).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for specific wavenumber ranges).
-
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link
-
NIST Chemistry WebBook. Infrared Spectra of Methyl Sulfone and Methanol. National Institute of Standards and Technology. Link
Sources
Comparative Guide: Reactivity of 2-Fluoro-4-(methylsulphonyl)benzyl Alcohol vs. Non-Fluorinated Analogs
[1]
Executive Summary
This guide provides a technical comparison between 2-Fluoro-4-(methylsulphonyl)benzyl alcohol (Compound F) and its non-fluorinated analog, 4-(methylsulphonyl)benzyl alcohol (Compound H) .[1]
While both compounds serve as electron-deficient benzylic building blocks, the introduction of the ortho-fluorine atom fundamentally alters the reactivity landscape. The fluorine substituent exerts a dual effect: it sterically modulates the benzylic position and electronically activates the aromatic ring toward nucleophilic aromatic substitution (
Key Differentiators at a Glance
| Feature | Non-Fluorinated (Compound H) | Fluorinated (Compound F) | Impact |
| Benzylic Nucleophilicity | Moderate | Low | Slower esterification/etherification rates.[1] |
| Benzylic Electrophilicity | High (when activated) | Very High | Faster |
| Ring Stability | Stable | Labile to | Risk of defluorination by strong nucleophiles.[1] |
| H-Bond Acidity (OH) | Standard | Enhanced | Stronger binding interactions; altered solubility.[1] |
| Metabolic Stability | Susceptible to ortho-oxidation | Blocked at ortho | Improved metabolic half-life.[1] |
Electronic and Steric Architecture
To understand the reactivity differences, one must analyze the ground-state electronic effects. The methylsulfonyl group (
The Ortho-Fluorine Effect
The ortho-fluorine atom is not merely a passive substituent; it enforces specific conformational preferences.[1]
-
Conformational Lock: Through intramolecular electrostatic repulsion with the benzylic oxygen and weak
interactions, the fluorine atom biases the benzylic alcohol towards a conformation orthogonal to the ring plane. -
Inductive Acidification: The
effect of fluorine increases the acidity of the benzylic hydroxyl proton ( estimated drop of ~0.5–1.0 units vs analog), making the alkoxide easier to generate but less nucleophilic.
Reactivity Pathways Diagram
The following diagram maps the divergent reactivity profiles driven by these electronic differences.
Caption: Divergent reactivity pathways. Note the critical
Detailed Reactivity Comparison
Nucleophilic Aromatic Substitution ( )
The Critical Liability: This is the most significant difference. The 4-methylsulfonyl group activates the ring positions ortho and para to it. In Compound H , the leaving group would be a hydride (impossible) or the sulfone itself (difficult). In Compound F , the fluorine atom is an excellent leaving group for
-
Risk: Reaction with strong nucleophiles (e.g., thiols, primary amines) under basic conditions may result in the displacement of the fluorine rather than reaction at the benzylic alcohol.
-
Mitigation: Use non-nucleophilic bases (e.g., DIPEA,
) and avoid high temperatures with soft nucleophiles.
Benzylic Substitution (Conversion to Halides/Mesylates)
When converting the alcohol to a leaving group (e.g., using
-
Compound H: Reacts via standard mechanisms.[1] The resulting benzyl chloride is moderately reactive.
-
Compound F:
-
Formation: Slower initial attack of the alcohol on the electrophile (
) due to reduced nucleophilicity of the oxygen. -
Subsequent Displacement: Once formed, the 2-fluoro-4-(methylsulphonyl)benzyl halide is a hot electrophile .[1] The electron-deficient ring destabilizes any carbocation character (
is dead), but it significantly lowers the LUMO energy of the C-X bond, accelerating reactions despite the slight steric hindrance of the ortho-fluorine.
-
Physicochemical Properties Table[1][3]
| Property | Compound H (Non-F) | Compound F (Fluorinated) | Rationale |
| LogP (Lipophilicity) | ~0.60 | ~0.85 | F increases lipophilicity; improves membrane permeability.[1] |
| pKa (Benzylic OH) | ~15.5 | ~14.8 | Inductive effect of F stabilizes the alkoxide. |
| H-Bond Donor Strength | Moderate | High | F enhances polarization of the O-H bond.[1] |
| Metabolic Stability | Low (Ring Hydroxylation) | High | F blocks P450 oxidation at the reactive ortho site. |
Experimental Protocols
The following protocols validate the reactivity differences described above.
Protocol A: Controlled Activation (Avoiding Side Reactions)
Objective: Convert alcohol to bromide without triggering
Reagents:
-
Substrate (1.0 equiv)
-
(0.4 equiv) or
(1.1 equiv) / (1.1 equiv)[1] -
Solvent: DCM or Toluene (Anhydrous)[1]
Methodology:
-
Dissolution: Dissolve Compound F in anhydrous DCM at 0°C. Note: Compound F may dissolve slower than H due to stronger crystal lattice energy driven by polar interactions.[1]
-
Addition: Add
dropwise.[1] -
Quench: Pour into ice/NaHCO3.
-
Isolation: Phase separation.
-
Critical Check: Analyze crude NMR.[1] For Compound F , check for loss of fluorine signal (indicative of polymerization or side reaction) or appearance of new aromatic peaks (indicative of self-condensation).
-
Protocol B: Liability Stress Test
Objective: Determine stability against nucleophiles.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Morpholine (1.2 equiv)[1]
-
Solvent: DMF, 80°C, 4 hours.
Expected Results:
-
Compound H: No reaction or slight formation of benzyl amine via benzylic substitution (slow without activation).[1]
-
Compound F: rapid formation of 2-morpholino-4-(methylsulphonyl)benzyl alcohol .[1] The morpholine displaces the fluorine.
-
Data Support: This reaction is driven by the Meisenheimer complex stabilization by the para-sulfone.
-
Synthesis Workflow Diagram
This workflow illustrates the optimal path for utilizing Compound F , avoiding the "Fluorine Trap."
Caption: Operational workflow for Compound F. Note the specific precautions during activation to prevent side reactions.
References
-
Influence of Fluorination on Hydrogen-Bond Acidity : Racine, J., et al.[3] "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." Chem. Eur. J., 2015.[1]
-
Nucleophilic Aromatic Substitution Mechanisms : Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Halides."[1] Chem. Rev., 1951.[1] (Foundational text on activation by EWGs).
-
Reactivity of Benzyl Fluorides and Analogs : Mizuta, S., et al.[4] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..." RSC Advances, 2024.
-
Properties of 4-(methylsulfonyl)benzyl alcohol : BenchChem Database. "4-(Methylsulfonyl)benzyl Alcohol Properties and Synthesis."[1] [1]
-
General Fluorine Effects in Medicinal Chemistry : Purser, S., et al. "Fluorine in medicinal chemistry."[1][5][6] Chem. Soc. Rev., 2008.[1] (Context for metabolic stability and lipophilicity claims).
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Interpreting COA Data for 2-Fluoro-4-(methylsulphonyl)benzyl Alcohol
Executive Summary
2-Fluoro-4-(methylsulphonyl)benzyl alcohol is a critical "privileged structure" in medicinal chemistry. It combines a polar methylsulfonyl (sulfone) group —often used to modulate solubility and reduce metabolic liability compared to sulfonamides—with an ortho-fluorine atom. The fluorine substitution is not merely cosmetic; it significantly alters the electronic landscape of the aromatic ring, increases the hydrogen bond (HB) acidity of the benzylic hydroxyl, and blocks metabolic oxidation at the reactive ortho-position.
This guide provides a rigorous framework for interpreting the Certificate of Analysis (COA) for this compound. It contrasts the molecule with its non-fluorinated analog, 4-(methylsulphonyl)benzyl alcohol , to demonstrate why the specific analytical parameters (especially NMR and HPLC) differ and why they matter for downstream efficacy.[1]
Critical COA Parameters & Interpretation
When reviewing a COA for this intermediate, three specific parameters require scrutiny beyond the standard "Appearance" and "Loss on Drying."
A. Identity: The Fluorine Fingerprint (NMR)
Unlike the non-fluorinated analog, the 2-Fluoro variant exhibits distinct coupling patterns. A standard proton NMR (
-
Non-Fluorinated Analog: Shows a classic AA'BB' para-substitution pattern (two doublets).
-
2-Fluoro Target: The symmetry is broken. You must verify:
-
Coupling Constants (
values): The proton at C3 (ortho to F) will show a characteristic coupling (typically 8–10 Hz). -
Benzylic Protons: The
signal often appears as a doublet (approx Hz) rather than a singlet due to long-range coupling with the fluorine atom ( ). Absence of this splitting suggests defluorination or incorrect regioisomer.
-
B. Purity: The Oxidation State Liability (HPLC)
The methylsulfonyl group is typically installed via oxidation of a methyl sulfide (
-
Critical Impurity: Residual Sulfoxide intermediate.
-
Detection: Sulfoxides are more polar than sulfones. On a standard C18 Reverse Phase column, the sulfoxide impurity typically elutes before the target sulfone.
-
Acceptance Criteria: For pharmaceutical intermediates, residual sulfoxide should be
(ICH Q3A limits), as it can participate in different redox chemistry downstream.[1]
C. Water Content (Karl Fischer)
Benzyl alcohols are hygroscopic. The electron-withdrawing nature of the sulfone and fluorine increases the acidity of the hydroxyl group, potentially increasing water affinity compared to the non-fluorinated analog.
-
Target:
. Excess water can interfere with subsequent activation steps (e.g., conversion to benzyl bromide or mesylate).[1]
Comparative Analysis: Performance & Alternatives
This section objectively compares the target molecule against its primary alternative (the non-fluorinated parent) and differentiates between purity grades.
Table 1: Physicochemical & Functional Comparison
| Feature | Target: this compound | Alternative: 4-(methylsulphonyl)benzyl alcohol | Implication for Drug Design |
| Electronic Character | Highly Electron Deficient ( | Electron Deficient | The 2-F analog makes the benzylic -OH more acidic (better leaving group precursor). |
| Metabolic Stability | High (Ortho-F blocks P450 oxidation) | Moderate (Ortho-position vulnerable) | Why you choose the Target: Extended half-life ( |
| Solubility (LogP) | Slightly Higher (Lipophilic shift due to F) | Lower | F-substitution modulates membrane permeability. |
| H-Bond Acidity | Increased (F withdraws density from O-H) | Standard | Stronger donor interaction with receptor pockets. |
Table 2: Grade Comparison (COA Benchmarks)
| Parameter | Pharma Grade (Target) | Technical Grade | Risk Assessment |
| Purity (HPLC) | Tech grade often contains 1-3% Sulfoxide impurity. | ||
| ROI (Ash) | High ash indicates residual inorganic oxidants (e.g., KMnO4, Oxone) used in synthesis.[1] | ||
| Appearance | White Crystalline Solid | Off-white/Yellow Powder | Color often indicates trace conjugated byproducts or phenol oxidation. |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for accepting a batch based on specific impurity profiles inherent to sulfone synthesis.
Figure 1: Analytical Decision Matrix. This workflow prioritizes the detection of redox impurities (sulfoxides) and regioisomeric correctness via NMR coupling constants.
Experimental Validation Protocols
To verify the COA claims, the following self-validating protocols are recommended.
Protocol A: HPLC Purity Assessment (Sulfone Specific)
Standard C18 columns can struggle to separate the sulfone from the sulfoxide due to similar polarities. A Biphenyl or Phenyl-Hexyl stationary phase is recommended to exploit
-
Column: Biphenyl Core-Shell,
.[1] -
Mobile Phase A: Water +
Formic Acid.[2] -
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (sulfone absorption).
-
Validation Check: Inject a "Spiked" sample containing 1% of the non-fluorinated analog. If baseline separation is not achieved (
), adjust the gradient slope.
Protocol B: Functional Group Transformation Test
The ultimate test of quality is reactivity. A small-scale conversion to the benzyl bromide verifies the alcohol's nucleophilicity and the absence of inhibiting inorganic salts.
-
Setup: Dissolve 100 mg of Target Alcohol in DCM (
). -
Reagent: Add
(0.4 equiv) at 0°C. -
Observation: Monitor by TLC (Hexane/EtOAc 1:1).
-
Success Criteria: Complete conversion (
) to the less polar benzyl bromide within 1 hour.-
Failure Mode: If reaction stalls, check Water Content (Karl Fischer).[1] Excess water quenches
.
-
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While sulfones are stable, the benzylic alcohol can slowly oxidize to the aldehyde if exposed to air and light over months.[1]
-
Hygroscopicity: The fluorinated analog is more prone to moisture uptake than the non-fluorinated version due to increased polarity. Always re-seal containers immediately.
References
-
Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
-
Hydrogen Bond Acidity of Fluorinated Alcohols: Graton, J., et al. (2015).[1][4] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal.[4]
-
HPLC Separation of Sulfones: BenchChem Technical Guides. Comparative Guide to HPLC Methods for the Purity Assessment of Sulfones.
-
Synthesis of Sulfones: Trost, B. M., & Curran, D. P. (2003).[1] Chemoselective Oxidation of Sulfides to Sulfones. Tetrahedron Letters.
-
ICH Guidelines: International Council for Harmonisation. Impurities in New Drug Substances Q3A(R2).
Sources
- 1. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
[1]
Executive Summary & Core Directive
This guide defines the standard operating procedure (SOP) for the disposal of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol . Unlike standard organic waste, this compound contains both fluorine and a sulfonyl moiety .[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks damaging incinerator infrastructure via hydrofluoric acid (HF) formation and releasing sulfur oxides (
The Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . It requires high-temperature incineration with specific flue gas scrubbing capabilities.[1]
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the molecule's stability and combustion byproducts.[1]
| Feature | Specification | Disposal Implication |
| Compound Name | This compound | DO NOT abbreviate on waste tags.[1] Full name required by DOT/EPA.[1] |
| Functional Groups | Fluorine (-F), Sulfone ( | Halogenated .[1] Requires HF-resistant incineration.[1] |
| Physical State | Solid (Crystalline powder) | Must be dissolved or disposed of as solid hazardous waste.[1] |
| Combustion Byproducts | Strict Segregation Required. HF corrodes standard kiln linings; | |
| Reactivity | Stable; Oxidizable (Alcohol group) | Keep away from strong oxidizers (e.g., Nitric Acid) in waste storage to prevent exothermic runaway.[1] |
The Self-Validating Segregation System[1]
To ensure safety, we utilize a Binary Segregation Logic .[1] This system is "self-validating" because the choice of container physically prevents the mixing of incompatible waste streams.[1]
The Logic Flow
-
Is it Halogenated? Yes (Fluorine).
Red Tag / Halogenated Stream . -
Is it Solid or Liquid?
Waste Stream Decision Matrix (Graphviz)
Caption: Decision matrix for segregating fluorinated sulfone waste. Note the critical checkpoint for liquid waste to prevent cross-contamination of non-halogenated streams.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Material)
Objective: Dispose of solid powder without generating dust or liquid waste.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Dispose of the compound dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).
-
Solvent Compatibility Check:
-
The "Dilution Fallacy": Never pour this mixture into the non-halogenated stream thinking the concentration is "low enough." Even trace fluorine can damage incinerators not designed for it.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the waste carboy to prevent gas generation.
Technical Justification (The "Why")
Understanding the mechanism of destruction validates the strict segregation rules.
Hydrofluoric Acid (HF) Formation
Upon incineration at standard temperatures (
Impact: HF is aggressively corrosive to the refractory brick lining of standard incinerators.[1] By segregating this waste into the "Halogenated" stream, waste management facilities route it to specialized kilns equipped with caustic scrubbers (using NaOH or Lime) that neutralize the HF gas before it exits the stack [1].[1]
Sulfur Oxide ( ) Generation
The methylsulfonyl group (
Impact:
Spill Contingency Plan
Immediate Action Required:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste container. Label as "Debris contaminated with [Compound Name]".
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Management System.[1] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Sulfone Compounds Safety and Handling.[1] PubChem Compound Database.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] OSHA 3404-11R 2011.[1] Available at: [Link]
A Comprehensive Guide to the Safe Handling of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, a compound of interest in medicinal chemistry. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Hazard Analysis and Risk Assessment
This compound is classified as causing serious eye irritation and being harmful to aquatic life.[1] While comprehensive toxicological data is not available for this specific molecule, the benzyl alcohol moiety is known to be harmful if swallowed or inhaled.[2][3][4][5][6][7] The presence of a sulfonyl group and a fluorine atom may also influence its reactivity and toxicological profile. Therefore, a cautious approach is warranted.
Key Hazards:
-
Eye Irritation: Direct contact can cause serious and potentially damaging irritation to the eyes.[1]
-
Aquatic Toxicity: Release into the environment can be harmful to aquatic organisms.[1]
-
Potential for Inhalation and Ingestion Toxicity: Based on related structures, inhalation and ingestion may be harmful.[2][4][5][6][7]
-
Dust Explosion: As with many fine organic solids, there is a potential for a dust explosion if the material is finely distributed and whirled up.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, directly addressing the primary hazard of serious eye irritation.[1][2][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[8][9][10] |
| Body | Laboratory coat or chemical-resistant suit | Protects skin and personal clothing from contamination.[8][10][11] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.[8][9][11] | Minimizes the risk of inhaling airborne particles or potential vapors. |
Operational Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound within a designated and clearly marked area, preferably within a chemical fume hood.[11][12]
-
Ventilation Check: Before starting, ensure that the ventilation system of the fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Material Handling: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[1] Close the container tightly after use.[11][12][13][14]
Experimental Use
-
Controlled Environment: All reactions involving this compound should be carried out in a closed system or within a fume hood to contain any potential vapors or aerosols.
-
Temperature Control: Be mindful of the compound's melting point (59-61°C) and boiling point (217°C).[1] Avoid excessive heating that could lead to decomposition or increased vapor pressure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2][13]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1][11]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11][13] Do not use combustible materials like paper towels for large spills.
-
Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8][13]
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.[11]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all national and local regulations.[1][2] Do not dispose of it down the drain or in regular trash.[1][3][8][11][13]
By adhering to these protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
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LabAlley. (n.d.). Benzyl alcohol Safety Data Sheet. Retrieved from [Link]
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ChemSupply Australia. (2024, September 3). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]
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ScienceLab.com. (n.d.). Benzyl Alcohol CAS No 100-51-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
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Laboratorium Discounter. (2023, March 6). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. Retrieved from [Link]
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CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Caesar & Loretz GmbH. (2025, September 29). Safety data sheet: benzyl alcohol. Retrieved from [Link]
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DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet: BENZYL ALCOHOL. Retrieved from [Link]
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Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
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Chemical Suppliers. (n.d.). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]
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European Commission. (2002, September 17). Opinion of the Scientific Committee on Food on Benzyl alcohol. Retrieved from [Link]
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- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. falseguridad.com [falseguridad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
